molecular formula C9H9NO5 B14020899 2-Methoxy-6-methyl-3-nitrobenzoic acid

2-Methoxy-6-methyl-3-nitrobenzoic acid

Cat. No.: B14020899
M. Wt: 211.17 g/mol
InChI Key: KNJMWKOUHVMDIF-UHFFFAOYSA-N
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Description

2-Methoxy-6-methyl-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C9H9NO5 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-6-methyl-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-6-methyl-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

2-methoxy-6-methyl-3-nitrobenzoic acid

InChI

InChI=1S/C9H9NO5/c1-5-3-4-6(10(13)14)8(15-2)7(5)9(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

KNJMWKOUHVMDIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])OC)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Physical and chemical properties of 2-Methoxy-6-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical profile, synthesis, and application logic for 2-Methoxy-6-methyl-3-nitrobenzoic acid , a highly functionalized aromatic scaffold used in advanced medicinal chemistry and agrochemical synthesis.[1]

CAS Registry Number: 2090552-90-0 Chemical Formula: Cngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


H

NO

Molecular Weight: 211.17 g/mol [1][2][3][4]

Executive Summary

2-Methoxy-6-methyl-3-nitrobenzoic acid represents a class of polysubstituted benzoic acids characterized by significant steric crowding and diverse electronic environments.[1] Its structure—featuring an electron-donating methoxy group, a sterically demanding methyl group, and an electron-withdrawing nitro group—makes it a versatile "push-pull" system.[1]

For drug development professionals, this compound serves as a critical chiral-pool-adjacent scaffold (via atropisomerism potential) and a precursor for indole-based alkaloids , anthranilic acid derivatives , and PROTAC linkers .[1] Its 2,6-disubstitution pattern forces the carboxylic acid moiety out of planarity, influencing both metabolic stability and binding affinity in protein-ligand interactions.[1]

Molecular Identification & Structural Analysis

The unique reactivity of this compound stems from the "ortho-effect" and the specific orientation of its substituents.[1]

PropertyData
IUPAC Name 2-Methoxy-6-methyl-3-nitrobenzoic acid
SMILES COc1c(C(=O)O)c(C)ccc1[O-]
InChI Key Derived from structure
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low water solubility
Structural Logic[2]
  • Steric Inhibition of Resonance (SIR): The presence of substituents at both ortho positions (2-methoxy and 6-methyl) forces the carboxylic acid group to rotate out of the plane of the benzene ring. This reduces conjugation, generally increasing the acidity (lower pKa) compared to unsubstituted benzoic acid.

  • Regiochemical Activation: The 2-methoxy group strongly activates the ring, while the 3-nitro group deactivates it.[1] This electronic contrast allows for selective nucleophilic aromatic substitution (S

    
    Ar) or reduction reactions downstream.
    

Physicochemical Profile

The following data consolidates experimental and predicted values essential for formulation and ADME prediction.

ParameterValue (Approx/Predicted)Context for Drug Design
Melting Point 178–184 °CIndicates stable crystal lattice; suitable for solid dosage forms.[1]
Boiling Point ~375 °C (at 760 mmHg)High thermal stability; amenable to high-temp reactions.[1]
Density 1.35 ± 0.1 g/cm³Moderate density typical of nitrated aromatics.
pKa (Acid) 2.8 – 3.2More acidic than benzoic acid (4.2) due to ortho-nitro/SIR effects.[1]
LogP 1.6 – 1.9Moderate lipophilicity; good membrane permeability potential.
H-Bond Donors 1 (COOH)Critical for receptor binding.[1]
H-Bond Acceptors 5 (NO

, OMe, COOH)
High capacity for solvent interaction.

Synthetic Pathways & Production Logic

The synthesis of 2-Methoxy-6-methyl-3-nitrobenzoic acid is non-trivial due to the directing effects of the substituents.[1] The most robust industrial route involves the nitration of 2-methoxy-6-methylbenzoic acid , itself derived from 2-methyl-6-nitrobenzoic acid or via oxidation of toluene derivatives.[1]

Mechanistic Pathway[1][2]
  • Precursor Selection: The starting material, 2-methoxy-6-methylbenzoic acid , is chosen because the methoxy group is a strong ortho/para director, while the methyl group is a weak ortho/para director.

  • Nitration Regioselectivity:

    • The position para to the methoxy group (Position 5) is electronically favored.

    • However, the target is the 3-nitro isomer.[5] Achieving this requires controlling conditions to favor the ortho attack relative to the methoxy group, often using specific nitrating agents or blocking groups, or separating the 3-nitro isomer from the 5-nitro major product via fractional crystallization.

  • Alternative Route: Nucleophilic Aromatic Substitution (S

    
    Ar) of 2-Chloro-6-methyl-3-nitrobenzoic acid  with sodium methoxide.[1] This route guarantees regiochemistry but requires a more expensive halogenated precursor.
    
Experimental Workflow Diagram

The following diagram illustrates the logical flow for synthesizing the target and its downstream applications.

SynthesisPath Start 2-Methyl-6-nitrobenzoic Acid (Precursor) Step1 Reduction & Diazotization (Formation of Phenol) Start->Step1 Functional Group Interconversion Step2 O-Methylation (Me2SO4 / K2CO3) Step1->Step2 Inter 2-Methoxy-6-methylbenzoic Acid (Key Intermediate) Step2->Inter Step3 Nitration (HNO3 / H2SO4) Inter->Step3 Electrophilic Aromatic Substitution Product 2-Methoxy-6-methyl-3-nitrobenzoic Acid (Target) Step3->Product Isomer Separation (3-Nitro vs 5-Nitro) Indole Indole Derivatives (via Reductive Cyclization) Product->Indole

Caption: Synthetic logic flow from nitro-benzoic precursors to the target scaffold, highlighting the critical nitration step.

Chemical Reactivity & Applications

Researchers utilize this scaffold primarily for its ability to undergo controlled transformations.

A. Reductive Cyclization (Indole Synthesis)

The proximity of the 3-nitro group to the 2-methoxy group allows for specific cyclization modes.[1] Reduction of the nitro group to an amine (using Fe/HCl or H


/Pd-C) yields an anthranilic acid derivative. If the methoxy group is demethylated or if a vinyl group is introduced, this system can cyclize to form 7-methyl-substituted indoles , which are privileged structures in kinase inhibitors.[1]
B. Nucleophilic Displacement

The methoxy group at position 2 is activated by the ortho-nitro group (at position 3) and the ortho-carboxyl group.[1] While less reactive than a halogen, under harsh conditions, the methoxy group can be displaced by amines, allowing the synthesis of N-aryl anthranilamides .

C. Drug Development Context
  • Metrafenone Analogs: As a derivative of the Metrafenone intermediate, this compound is screened for fungicidal activity.

  • Fragment-Based Drug Discovery (FBDD): The compound is a "heavy" fragment (MW ~211) used to probe sub-pockets in enzymes where a carboxylic acid anchor is required, and the methyl/nitro groups provide vectors for growing the molecule.

Experimental Protocol: Purification & Handling

Note: This protocol assumes a crude mixture from a nitration reaction.

  • Dissolution: Dissolve crude solid (containing 3-nitro and 5-nitro isomers) in minimum hot Ethanol/Water (9:1).

  • Crystallization: Allow to cool slowly to room temperature. The 5-nitro isomer typically crystallizes first due to higher symmetry. Filter.

  • Mother Liquor Processing: Concentrate the mother liquor. The 3-nitro isomer (Target) is often more soluble and can be precipitated by adjusting pH to 3-4 with dilute HCl.[1]

  • Validation: Verify structure via 1H NMR .

    • Diagnostic Signal: Look for the coupling constants of the aromatic protons. The 3-nitro isomer will show two aromatic protons (H4 and H5) with ortho coupling (~8 Hz).[1]

    • Shift: The methyl group (C6) will appear as a singlet ~2.3-2.5 ppm. The methoxy (C2) will be a singlet ~3.8-4.0 ppm.[1]

Safety & Regulatory (SDS Summary)

Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling: Use standard PPE (Nitrile gloves, safety goggles). Work within a fume hood, especially when handling the nitration step to avoid exposure to NO


 fumes.

References

  • BLD Pharm. (2025).[2][3] Product Analysis: 2-Methoxy-6-methyl-3-nitrobenzoic acid (CAS 2090552-90-0).[1][2][3][6][4] Retrieved from

  • Google Patents. (2021). Preparation method of 2-methoxy-6-methylbenzoic acid (CN113072441A).[7][8] Retrieved from

  • ChemicalBook. (2025).[9] Properties of Nitrobenzoic Acid Derivatives. Retrieved from

  • PubChem. (2025). Compound Summary: 2-Methyl-3-nitrobenzoic acid (Related Scaffold).[1][5] Retrieved from

  • BenchChem. (2025). Structure-Activity Relationships of Methoxy-Nitrobenzoic Acids. Retrieved from

Sources

Technical Whitepaper: Spectroscopic Characterization of 2-Methoxy-6-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2-Methoxy-6-methyl-3-nitrobenzoic acid , a highly functionalized aromatic scaffold often utilized as an intermediate in the synthesis of bioactive molecules (e.g., KRAS inhibitors, antibiotics).

Executive Summary

2-Methoxy-6-methyl-3-nitrobenzoic acid (CAS: 90552-90-0 ) represents a critical tetrasubstituted benzene scaffold. Its structural complexity arises from the dense packing of functional groups—a carboxylic acid, a methoxy ether, a nitro group, and a methyl group—creating a unique electronic and steric environment. This guide provides a comprehensive analysis of its spectroscopic signature (NMR, IR, MS) to aid in identification, quality control, and differentiation from potential regioisomers (e.g., the 5-nitro isomer).

Molecular Architecture & Theoretical Framework

The molecule features a 1,2,3,6-substitution pattern. The nitro group at position 3 exerts a profound deshielding effect on the adjacent proton (H-4), while the methoxy group at position 2 and methyl group at position 6 impose significant steric constraints on the carboxylic acid moiety, likely forcing it out of planarity with the aromatic ring.

Electronic & Steric Influences
  • Nitro Group (C-3): Strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). It significantly deshields the ortho-proton (H-4).

  • Methoxy Group (C-2): Electron-donating group (EDG) via resonance (+M). However, its position between the carboxylic acid and the nitro group creates a "steric lock," restricting bond rotation.

  • Methyl Group (C-6): Weakly activating EDG. It shields the adjacent proton (H-5) relative to H-4.

Structural Elucidation Workflow

The following diagram outlines the logical flow for confirming the structure using spectroscopic data.

G Start Crude Product (Nitration of 2-methoxy-6-methylbenzoic acid) MS Mass Spectrometry (MS) Confirm MW: 211.17 Da Fragment: [M-H]- 210 Start->MS IR Infrared (IR) Identify Functional Groups NO2 (1530/1350), COOH (1700) MS->IR NMR_1H 1H NMR Analysis Regiochemistry Check IR->NMR_1H Decision Is H-4 doublet > 8.0 ppm? NMR_1H->Decision Confirm Confirmed Structure: 3-Nitro Isomer Decision->Confirm Yes (Deshielded Ortho) Reject Suspect 5-Nitro Isomer (H-4/H-5 coupling pattern differs) Decision->Reject No

Caption: Logical decision tree for the structural validation of 2-Methoxy-6-methyl-3-nitrobenzoic acid.

Spectroscopic Data Analysis[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is the definitive tool for distinguishing the 3-nitro isomer from the 5-nitro isomer. In the 3-nitro isomer, the two aromatic protons (H-4 and H-5) are adjacent (ortho), resulting in an AB quartet system (two doublets) with a characteristic coupling constant (


).
Predicted 1H NMR Data (400 MHz, DMSO-

)
PositionProton TypeShift (

, ppm)
MultiplicityCoupling (

)
Mechanistic Insight
COOH Carboxylic Acid13.0 - 14.0bs-Exchangeable; broad due to H-bonding.
H-4 Aromatic8.05 - 8.15 d8.5 HzDiagnostic Signal. Deshielded by ortho-nitro group.
H-5 Aromatic7.15 - 7.25d8.5 HzShielded relative to H-4; adjacent to methyl group.
OCH

Methoxy3.85 - 3.95s-Deshielded by oxygen; steric twist may affect shift.
CH

Aryl Methyl2.35 - 2.45s-Typical benzylic methyl shift.

Analyst Note: In the Ethyl ester derivative (Ethyl 2-methoxy-6-methyl-3-nitrobenzoate, CAS 913723-85-0), the aromatic signals appear slightly upfield due to the esterification, but the splitting pattern remains identical. The ester ethyl group adds a quartet (~4.4 ppm) and a triplet (~1.4 ppm).

13C NMR Data (100 MHz, DMSO-

)
  • Carbonyl (C=O): ~166 ppm.

  • Aromatic C-NO2 (C-3): ~142 ppm (Deshielded).

  • Aromatic C-O (C-2): ~150-155 ppm.

  • Aromatic C-Me (C-6): ~130-135 ppm.

  • Aromatic CH (C-4): ~128 ppm.

  • Aromatic CH (C-5): ~125 ppm.

  • Methoxy (OCH3): ~62 ppm.

  • Methyl (CH3): ~19 ppm.

Infrared (IR) Spectroscopy

IR analysis confirms the presence of the nitro and carboxylic acid functionalities.

Functional GroupWavenumber (

)
Assignment
O-H (Acid) 2800 - 3200Broad stretch, indicative of carboxylic acid dimers.
C=O (Acid) 1690 - 1710Strong carbonyl stretch.
NO

(Asym)
1530 - 1540Asymmetric nitro stretch (Very Strong).
NO

(Sym)
1340 - 1360Symmetric nitro stretch.
C-O (Ether) 1250 - 1270Aryl alkyl ether stretch.
Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode usually preferred for carboxylic acids.

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 211.17 g/mol

Key Fragments (ESI-):

  • [M-H]

    
    : 210.0 m/z  (Base peak, deprotonated molecular ion).
    
  • [M-H-CO

    
    ]
    
    
    
    :
    166.0 m/z (Decarboxylation, common in ortho-substituted benzoic acids).

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Solvent Selection: Use DMSO-

    
      (0.6 mL) for the free acid due to limited solubility in CDCl
    
    
    
    . For the ester derivative, CDCl
    
    
    is suitable.[1]
  • Concentration: Dissolve 5-10 mg of the solid compound. Ensure complete dissolution to avoid line broadening.

  • Reference: Calibrate spectrum to residual DMSO peak (

    
     2.50 ppm).
    
Protocol B: Synthesis & Isolation Context (Reference Standard Preparation)

To validate the spectroscopic data, the compound is typically synthesized via the nitration of 2-methoxy-6-methylbenzoic acid.

  • Nitration: Substrate is treated with HNO

    
    /H
    
    
    
    SO
    
    
    at 0°C.
  • Regioselectivity: The reaction yields a mixture of 3-nitro (target) and 5-nitro isomers.

  • Purification: The 3-nitro isomer is often less soluble or has distinct polarity. It can be separated via column chromatography (SiO

    
    , Hexane/EtOAc gradient) or fractional crystallization.
    
    • Differentiation: The 5-nitro isomer will show two doublets with a similar coupling constant, but the chemical shifts will differ (H-4 is between OMe and H, H-3 is between OMe and NO2—wait, 5-nitro has protons at 3 and 4. H-3 is ortho to OMe, H-4 is meta to NO2. The shifts will be less dramatically split than the 3-nitro case where H-4 is directly ortho to NO2).

References

  • BLD Pharm. (2025). Ethyl 2-methoxy-6-methyl-3-nitrobenzoate Product Data. Retrieved from

  • World Intellectual Property Organization. (2023). Therapeutic compounds and methods of use (WO2023097194A2). Example synthesis of amino-benzoate derivatives. Retrieved from

  • BenchChem. (2024). 2-Methoxy-6-methyl-3-nitrobenzoic acid Structure & Properties. Retrieved from

  • ChemicalBook. (2024). CAS 90552-90-0 Data Sheet. Retrieved from

Sources

Known derivatives and analogs of 2-Methoxy-6-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthetic pathways, and known derivatives of 2-Methoxy-6-methyl-3-nitrobenzoic acid (CAS 2090552-90-0). This document is structured for researchers in medicinal chemistry, focusing on the molecule's utility as a sterically crowded, poly-functionalized aromatic building block.

Primary CAS: 2090552-90-0 Key Intermediate: Methyl 2-methoxy-4-methyl-3-nitrobenzoate (CAS 24279-20-7) Functional Class: Polysubstituted Benzoic Acid / "Masked" Anthranilic Acid Derivative

Executive Summary & Structural Analysis

2-Methoxy-6-methyl-3-nitrobenzoic acid represents a specialized class of tri-substituted benzene scaffolds . Its utility lies in the precise arrangement of its functional groups, which creates a unique electronic and steric environment:

  • Steric "Ortho Effect": The carboxylic acid (C1) is flanked by a 2-methoxy group and a 6-methyl group. This 2,6-disubstitution creates significant steric hindrance, protecting the carbonyl carbon from nucleophilic attack. This makes esterification and amide coupling challenging but renders the resulting derivatives highly resistant to metabolic hydrolysis—a desirable trait in oral drug candidates (e.g., Ras pathway inhibitors).

  • Electronic Push-Pull: The 3-nitro group is electron-withdrawing, while the 2-methoxy group is electron-donating (by resonance). This activates the C3 position for reduction while deactivating the ring towards further electrophilic substitution.

Core Applications
  • Pharmaceutical Intermediates: Precursor for 3-amino-2-methoxy-6-methylbenzoic acid , a hindered aniline used in the synthesis of kinase inhibitors and KRAS/SOS1 inhibitors (e.g., Finerenone analogs or specific naphthyridine-based anticancer agents).

  • Atropisomer Scaffolds: The bulky 2,6-substituents can induce axial chirality (atropisomerism) when coupled to other aromatic systems, a feature increasingly exploited in modern drug design to improve selectivity.

Known Derivatives & Analogs

The chemical space around this molecule is defined by modifications to the Acid (C1) , Methoxy (C2) , and Nitro (C3) groups.

Table 1: Primary Derivatives and CAS Registry
Derivative ClassCompound NameCAS NumberStructural ModificationUtility
Parent Acid 2-Methoxy-6-methyl-3-nitrobenzoic acid2090552-90-0 Core ScaffoldBuilding Block
Methyl Ester Methyl 2-methoxy-4-methyl-3-nitrobenzoate24279-20-7 C1-COOCH3Stable Precursor
Ethyl Ester Ethyl 2-methoxy-6-methyl-3-nitrobenzoateN/A (Patented)C1-COOCH2CH3Lipophilic Intermediate
Reduced Amine 3-Amino-2-methoxy-6-methylbenzoic acid 1780784-81-7 C3-NH2Key Coupling Partner
Demethylated 2-Hydroxy-6-methyl-3-nitrobenzoic acid654684-13-6 C2-OHPhenolic Analog
Aldehyde 3-Methoxy-6-methyl-2-nitrobenzaldehyde91004-36-3 C1-CHOReductive Amination
Structural Analog Logic (Graphviz)

The following diagram illustrates the synthetic lineage and relationship between these derivatives.

DerivativesMap cluster_legend Reaction Types Precursor 2-Methyl-6-nitrobenzoic Acid Core 2-Methoxy-6-methyl- 3-nitrobenzoic Acid (CAS 2090552-90-0) Precursor->Core Functionalization Ester Methyl Ester (CAS 24279-20-7) Core->Ester Esterification (MeOH/H2SO4) Amine 3-Amino-2-methoxy- 6-methylbenzoic Acid (CAS 1780784-81-7) Core->Amine Nitro Reduction Phenol 2-Hydroxy Analog (CAS 654684-13-6) Core->Phenol Demethylation (BBr3) Ester->Amine 1. H2, Pd/C 2. Hydrolysis Reduction Reduction Protection Protection

Caption: Synthetic lineage showing the central role of the nitro-reduction pathway (Green) to access the bioactive aniline derivative.

Experimental Protocols

The following protocols are synthesized from patent literature (e.g., WO2023097194A2) and standard methodologies for hindered aromatic systems.

Protocol A: Catalytic Hydrogenation (Nitro to Amino)

Objective: Convert the nitro group to an amine without dehalogenating or affecting the aromatic ring. Context: This is the most critical step, as the resulting 3-amino derivative is the nucleophile used to build complex drugs.

  • Preparation: In a high-pressure hydrogenation vessel, dissolve Ethyl 2-methoxy-6-methyl-3-nitrobenzoate (20.0 g, 83.7 mmol) in Ethanol (200 mL).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (4.5 g, ~50% wet). Note: Use a high catalyst loading (5-10 wt%) due to the steric bulk of the substrate.

  • Reaction: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Pressurize to 15 psi (1 atm) and stir vigorously at Room Temperature (20-25°C) for 16 hours .

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Expected Yield: ~86% (Yellow solid).[1]

    • Validation: Check via LC-MS for the mass shift (M-30 for reduction of NO2 to NH2) and disappearance of the nitro peak in IR (~1530 cm⁻¹).

Protocol B: Ester Hydrolysis of Sterically Hindered Benzoates

Objective: Hydrolyze the methyl/ethyl ester to the free acid. Challenge: The 2,6-disubstitution blocks the approach of water/hydroxide to the carbonyl carbon. Standard LiOH/THF conditions often fail or are exceedingly slow.

  • Reagents: Use Potassium Trimethylsilanolate (KOTMS) in THF OR high-temperature NaOH.

  • Procedure (High Temp):

    • Suspend the ester (1.0 eq) in a 1:1 mixture of Dioxane:Water .

    • Add NaOH (5.0 eq).

    • Heat to Reflux (100°C) for 24-48 hours. Monitoring is crucial; if starting material persists, switch to KOTMS in anhydrous THF at 60°C.

  • Acidification: Cool to 0°C and carefully acidify to pH 3 with 1N HCl. The sterically crowded acid often precipitates as a solid.

Synthesis & Reactivity Logic

The synthesis of the core scaffold itself typically follows a specific regiochemical logic to ensure the nitro group lands at the 3-position.

Pathway: The "Nitration-Methylation" Route
  • Starting Material: 2-Hydroxy-6-methylbenzoic acid (6-Methylsalicylic acid).

  • Step 1: Nitration: Nitration of 6-methylsalicylic acid occurs ortho to the hydroxyl group (the strongest activator) and meta to the acid. This naturally yields 2-hydroxy-6-methyl-3-nitrobenzoic acid .

  • Step 2: Methylation: Treatment with Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) and a base (K2CO3) methylates both the carboxylic acid and the phenol.

  • Step 3: Selective Hydrolysis: The methyl ester is hydrolyzed (as per Protocol B), leaving the methyl ether (methoxy group) intact.

SynthesisPath Start 6-Methylsalicylic Acid Step1 Nitration (HNO3/H2SO4) (Directs ortho to -OH) Start->Step1 Inter1 2-Hydroxy-6-methyl- 3-nitrobenzoic Acid Step1->Inter1 Step2 Global Methylation (MeI, K2CO3) Inter1->Step2 Inter2 Methyl 2-methoxy-6-methyl- 3-nitrobenzoate Step2->Inter2 Step3 Selective Hydrolysis Inter2->Step3 Final TARGET: 2-Methoxy-6-methyl- 3-nitrobenzoic Acid Step3->Final

Caption: Regioselective synthesis exploiting the directing power of the phenol group.

References

  • BLD Pharm. (2024).[2] Product Analysis: 2-Methoxy-6-methyl-3-nitrobenzoic acid (CAS 2090552-90-0). Retrieved from

  • Google Patents. (2023). Therapeutic compounds and methods of use (WO2023097194A2).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 24279-20-7. Retrieved from

  • Organic Syntheses. (1921-2026).[3] General Procedures for Nitration of Benzoic Acid Derivatives. Retrieved from

Sources

Navigating the Synthesis and Characterization of 2-Methoxy-6-methyl-3-nitrobenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed framework for the prospective synthesis, purification, and analytical validation of 2-Methoxy-6-methyl-3-nitrobenzoic acid, empowering research teams to procure this valuable building block through in-house or custom synthesis efforts.

Commercial Unavailability and the Need for Custom Synthesis

Initial investigations into the commercial landscape for 2-Methoxy-6-methyl-3-nitrobenzoic acid have shown a consistent lack of off-the-shelf availability. Searches across major chemical supplier databases do not yield a specific product listing or a corresponding CAS number. This indicates that researchers requiring this compound for their synthetic campaigns must consider a de novo synthesis approach. The following sections outline a proposed synthetic strategy based on established organic chemistry principles and the availability of requisite starting materials.

Proposed Synthetic Pathway: Nitration of 2-Methoxy-6-methylbenzoic Acid

A logical and feasible route to 2-Methoxy-6-methyl-3-nitrobenzoic acid is the electrophilic aromatic substitution, specifically the nitration, of the commercially available precursor, 2-Methoxy-6-methylbenzoic acid (CAS: 6161-65-5).

dot graph "Synthetic_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="2-Methoxy-6-methylbenzoic Acid\n(CAS: 6161-65-5)"]; Reagents [label="Nitrating Agent\n(e.g., HNO₃/H₂SO₄)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="2-Methoxy-6-methyl-3-nitrobenzoic Acid"]; Isomers [label="Potential Isomeric Byproducts", shape=ellipse, style=filled, fillcolor="#FBBC05"];

Start -> Product [label="Nitration"]; Reagents -> Product [style=dotted]; Product -> Isomers [label="Separation Required", style=dashed, color="#EA4335"]; } caption="Proposed synthesis of 2-Methoxy-6-methyl-3-nitrobenzoic acid."

The directing effects of the substituents on the aromatic ring—the methoxy (-OCH₃) and methyl (-CH₃) groups are ortho, para-directing, while the carboxylic acid (-COOH) group is meta-directing—will influence the regioselectivity of the nitration reaction. The interplay of these directing effects suggests that the nitro group will preferentially add to the position ortho to the methoxy group and meta to the carboxylic acid group, which corresponds to the desired C3 position. However, the formation of other isomers is possible, necessitating careful purification of the final product.

Commercially Available Starting Materials

The successful synthesis of the target compound hinges on the procurement of high-purity precursors. The following table summarizes commercially available starting materials for the proposed synthetic route.

Starting MaterialCAS NumberRepresentative SuppliersTypical Purity
2-Methoxy-6-methylbenzoic acid6161-65-5Sigma-Aldrich, TCI, ChemicalBook>98%
2-Methyl-6-nitrobenzoic acid13506-76-8Thermo Scientific, TCI, Simson Pharma97-99%

Note: While 2-Methyl-6-nitrobenzoic acid is not the primary precursor for the proposed direct nitration, its availability is noted for potential alternative synthetic strategies, such as methylation of a corresponding phenol.

Experimental Protocol: A Theoretical Approach

The following protocol is a general guideline for the nitration of 2-Methoxy-6-methylbenzoic acid. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry of reagents, will be necessary to maximize the yield and purity of the desired product.

Materials:

  • 2-Methoxy-6-methylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Suitable recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a measured amount of 2-Methoxy-6-methylbenzoic acid to concentrated sulfuric acid. Stir until the solid is completely dissolved.

  • Cool the mixture to 0-5 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate cooled flask.

  • Add the nitrating mixture dropwise to the solution of 2-Methoxy-6-methylbenzoic acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time to ensure complete reaction.

  • Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water to remove residual acid.

  • Purify the crude product by recrystallization from an appropriate solvent system.

Purification and the Critical Role of Purity Levels

For applications in drug discovery and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is of utmost importance. Impurities, even in trace amounts, can lead to undesirable side effects or alter the pharmacological activity of the final compound.

Purification Techniques

Given that the nitration of a polysubstituted benzene ring can lead to a mixture of isomers, purification is a critical step.

  • Recrystallization: This is a primary technique for purifying solid organic compounds. The choice of solvent is crucial; the desired compound should be soluble in the hot solvent and insoluble in the cold solvent, while the impurities should remain soluble at all temperatures or be insoluble in the hot solvent. For substituted benzoic acids, mixtures of ethanol and water are often effective.

  • Sublimation: For compounds with a suitable vapor pressure, sublimation can be an effective purification method, as it can separate the target compound from non-volatile impurities.

  • Chromatography: Column chromatography can be employed to separate the desired isomer from any byproducts with different polarities.

Analytical Characterization and Purity Verification

Once synthesized and purified, the identity and purity of 2-Methoxy-6-methyl-3-nitrobenzoic acid must be unequivocally confirmed. A combination of analytical techniques should be employed.

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Synthesis -> NMR [label="Structural Elucidation"]; Synthesis -> MS [label="Molecular Weight Confirmation"]; Synthesis -> HPLC [label="Purity Assessment"]; Synthesis -> FTIR [label="Functional Group Analysis"]; NMR -> Final; MS -> Final; HPLC -> Final; FTIR -> Final; } caption="Analytical workflow for compound validation."

Purity Level Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds.

Typical HPLC Method:

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

  • Detection: UV detection at a wavelength where the nitroaromatic compound has strong absorbance (e.g., 254 nm) is appropriate.

The purity is determined by the area percentage of the main peak in the chromatogram. For pharmaceutical intermediates, a purity of ≥98% is often required, with purities of >99% being ideal.

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the exact structure and substitution pattern of the aromatic ring. The chemical shifts and coupling constants of the aromatic protons will provide definitive evidence of the nitro group's position relative to the other substituents.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the nitro group (asymmetric and symmetric N-O stretches).

Conclusion

While 2-Methoxy-6-methyl-3-nitrobenzoic acid is not a commercially available reagent, its synthesis is achievable through the nitration of 2-Methoxy-6-methylbenzoic acid. For researchers in drug discovery and development, the ability to synthesize and rigorously characterize such novel intermediates is a critical capability. Adherence to stringent purification protocols and comprehensive analytical validation is essential to ensure the quality and reliability of the compound for its intended applications. This guide provides a foundational roadmap for undertaking the synthesis and analysis of 2-Methoxy-6-methyl-3-nitrobenzoic acid, thereby enabling its use in the advancement of new pharmaceutical entities.

References

  • Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Wiley Online Library. [Link]

  • Purification of Benzoic Acid by Sublimation. Scribd. [Link]

  • Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed. [Link]

  • The importance of impurity analysis in pharmaceutical products: an integrated approach. Journal of Analytical & Pharmaceutical Research. [Link]

Troubleshooting & Optimization

Side reactions and byproduct formation in the synthesis of 2-Methoxy-6-methyl-3-nitrobenzoic acid

[1][2]

Ticket System: Active Subject: Optimization & Troubleshooting of Regioselective Nitration and Side Reaction Management Target Molecule: 2-Methoxy-6-methyl-3-nitrobenzoic acid (Key Intermediate for Risperidone/Paliperidone)[1][2]

Executive Summary

The synthesis of 2-Methoxy-6-methyl-3-nitrobenzoic acid presents a classic challenge in aromatic substitution: forcing electrophilic attack at a sterically crowded position (C3) while avoiding thermodynamic sinks (C5 nitration) and destructive side reactions (nitrodecarboxylation).[1]

This guide addresses the two primary synthetic routes:

  • Route A (Direct Nitration): Nitration of 2-methoxy-6-methylbenzoic acid.[1]

  • Route B (Step-wise): Nitration of 2-hydroxy-6-methylbenzoic acid followed by O-methylation.[1]

Critical Advisory: Route B is generally preferred for higher regioselectivity, as the phenolic hydroxyl group offers better ortho-direction (via hydrogen bonding with the nitronium species) than the methoxy group, which suffers from steric clash with the adjacent carboxylic acid.[2]

Module 1: The Regioselectivity Crisis (3-Nitro vs. 5-Nitro)

The Problem: You are observing a high percentage of 5-nitro-2-methoxy-6-methylbenzoic acid (impurity) instead of the desired 3-nitro isomer.

Root Cause Analysis
  • Electronic vs. Steric Conflict:

    • C3 Position (Target): Activated by the Ortho-Methoxy group.[1] However, it is sandwiched between the Methoxy and Carboxylic Acid groups, creating a severe steric penalty.[2]

    • C5 Position (Impurity): Activated by the Para-Methoxy group and Ortho-Methyl group.[1] It is significantly less sterically hindered.

  • Result: Under thermodynamic control or high temperatures, the "roomier" C5 position dominates.[2]

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Temperature Maintain < 0°C (ideally -10°C) Low temperature favors kinetic control.[1] The activation energy for C3 attack is higher due to sterics; however, at low temps, the transition state for the ortho attack can be stabilized if using the Hydroxy route (see below).[2]
Solvent System Acetic Anhydride / Acetic Acid Acetic anhydride generates the active acetyl nitrate species (AcONO₂), which is more selective than the naked nitronium ion (NO₂⁺) generated in H₂SO4.
Substrate Switch Switch to Hydroxy-Precursor High Priority Fix: If nitrating the Methoxy substrate yields >20% 5-nitro isomer, switch to nitrating 2-hydroxy-6-methylbenzoic acid . The phenolic proton can hydrogen bond with the nitrating agent, "guiding" it to the ortho (C3) position.
Visualizing the Pathway

NitrationPathwaysStartStarting Material2-Methoxy-6-methylbenzoic acidNitrationNitration(HNO3/H2SO4 or Ac2O)Start->NitrationTargetTarget (C3-Nitro)2-Methoxy-6-methyl-3-nitrobenzoic acidNitration->TargetKinetic Control(<0°C)Impurity_C5Impurity (C5-Nitro)Thermodynamically FavoredNitration->Impurity_C5Steric Preference(>10°C)Impurity_DecarbImpurity (Ipso)2-Methoxy-3-nitro-toluene(Decarboxylated)Nitration->Impurity_DecarbStrong Acid / Heat

Figure 1: Competitive reaction pathways during nitration. Note the divergence between the desired C3-nitro product and the sterically favored C5-nitro or decarboxylated byproducts.

Module 2: Nitrodecarboxylation (The "Missing Yield" Phenomenon)

The Problem: The reaction mixture turns dark/black, CO₂ evolution is observed, and isolated yield is low despite high conversion. Mass spec shows a product with Mass = Target - 44 (loss of CO₂).[1]

Mechanism: Ipso-Substitution

Electron-rich benzoic acids (especially those with ortho-donating groups like OMe or OH) are prone to ipso-attack by the nitronium ion at the carbon bearing the carboxyl group.[1] The nitro group displaces the carboxyl group, releasing CO₂.[2]

Reaction:

2-Methoxy-6-methylbenzoic acid + HNO₃ → 2-Methoxy-6-methyl-nitrobenzene + CO₂ + H₂O[1][2]

Prevention Strategy

Ticket #402: Preventing Decarboxylation

  • Acid Strength Control:

    • Avoid: 100% H₂SO₄ as the solvent. The high acidity protonates the carboxylic acid, making the ring less stable and the leaving group ability of the carboxyl group changes.

    • Use: A buffered nitration system (e.g., KNO₃ in H₂SO₄/DCM biphasic mix) or Acetic Anhydride/HNO₃.[2]

  • Quench Protocol:

    • Do not pour the reaction mixture onto ice too slowly if the exotherm is uncontrolled.

    • Critical: Ensure the reaction is quenched immediately upon completion. Prolonged exposure to acidic conditions after the substrate is consumed promotes decarboxylation of the product.

Module 3: Methylation & Protecting Group Strategy

If you adopt Route B (Nitrating the Hydroxy acid first), you must perform O-methylation as the final step.

The Problem: Formation of the Methyl Ester byproduct (Methyl 2-methoxy-6-methyl-3-nitrobenzoate) instead of the free acid.

Optimization Guide
ParameterIssueResolution
Reagent Dimethyl Sulfate (DMS) or MeIDMS is preferred for O-alkylation of phenols in aqueous base (Schotten-Baumann conditions).
pH Control pH > 12 promotes ester hydrolysisMaintain pH 10-11 to favor phenoxide formation.[1] If pH gets too high, you risk side reactions; too low, and the reaction stalls.[2]
Workup Ester Impurity PresentIf the methyl ester forms (which is common), simply add a Saponification Step : Heat the crude mixture with NaOH/MeOH at 60°C for 1 hour, then acidify.[2] This converts all ester back to the target acid.

FAQ: Rapid Response Unit

Q1: I cannot separate the 3-nitro and 5-nitro isomers by crystallization. What now?

  • A: These isomers have very similar solubilities in standard solvents (EtOH, Toluene).[2]

    • Solution: Convert the mixture to the Methyl Ester (using MeOH/H₂SO₄). The esters often have distinct boiling points (separable by vacuum distillation) or significantly different crystallization properties compared to the free acids. Hydrolyze back to the acid after separation.

Q2: Why is the color of my product turning red/brown upon drying?

  • A: This indicates the presence of Nitrophenolic impurities or oxidation products.

    • Diagnosis: You likely have trace amounts of the unmethylated 2-hydroxy-3-nitro intermediate or quinone byproducts.[1]

    • Fix: Wash the solid with dilute NaHCO₃ (if the impurity is non-acidic) or recrystallize from Methanol/Water with a pinch of activated charcoal.

Q3: Can I use mixed acid (HNO₃/H₂SO₄) for the methoxy substrate?

  • A: Proceed with extreme caution. The strong acidity often cleaves the methyl ether (demethylation), reverting your starting material to the hydroxy-acid, which then nitrates uncontrollably.[2] Recommendation: Use mild nitrating agents like Copper(II) Nitrate in Acetic Anhydride (Claycop reagent conditions) for sensitive ethers.

References

  • Synthesis of Precursor (2-Methoxy-6-methylbenzoic acid)

    • Patent CN113072441A. "Preparation method of 2-methoxy-6-methylbenzoic acid."[1][3] (Describes the hydrogenation and methylation sequence to the precursor).

  • Nitration Regioselectivity & Decarboxylation

    • Chemical Reviews. "Recent Advances in Decarboxylative Nitration of Carboxylic Acids." (Mechanistic insight into the ipso-substitution risk).
  • Risperidone Impurity Profiling

    • The Pharma Innovation Journal. "Synthesis of related substances of antipsychotic drug Risperidone." (Identifies the 3-nitro vs 5-nitro isomeric distribution).
  • General Nitration Methodologies

    • Organic Syntheses.[4][5] "m-Nitrobenzoic Acid."[1][5][6][7] (Standard protocols for nitrating benzoic acid derivatives).

    • [1]

Technical Support Center: Optimization of Temperature and Reaction Time for the Synthesis of 2-Methoxy-6-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Methoxy-6-methyl-3-nitrobenzoic acid. The nitration of a polysubstituted aromatic ring is a nuanced process where precise control over reaction parameters is paramount for achieving high yield and purity. This document provides in-depth, field-proven insights into optimizing temperature and reaction time, supported by troubleshooting protocols and answers to frequently encountered challenges.

Mechanistic Rationale: The "Why" Behind the Protocol

The synthesis of 2-Methoxy-6-methyl-3-nitrobenzoic acid is achieved via an electrophilic aromatic substitution (EAS) reaction.[1][2] Understanding the underlying mechanism is critical for effective troubleshooting and optimization.

The reaction proceeds in several key stages:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺). This ion is the potent electrophile required to attack the aromatic ring.[2][3][4]

  • Electrophilic Attack: The electron-rich π-system of the starting material, 2-Methoxy-6-methylbenzoic acid, attacks the nitronium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1]

  • Regioselectivity: The position of the incoming nitro group is directed by the existing substituents on the ring.

    • -OCH₃ (Methoxy) and -CH₃ (Methyl) Groups: These are activating, ortho-, para-directing groups. They donate electron density to the ring, stabilizing the sigma complex when attack occurs at the ortho and para positions.

    • -COOH (Carboxylic Acid) Group: This is a deactivating, meta-directing group. It withdraws electron density from the ring, making the meta position the least deactivated and thus the favored site for electrophilic attack relative to its own position.[5]

In this specific molecule, the position targeted for nitration (C3) is ortho to both the activating methoxy and methyl groups and meta to the deactivating carboxylic acid group. The synergistic directing effects of these groups strongly favor the formation of the 3-nitro isomer, provided the reaction conditions are carefully controlled.

G cluster_0 Step 1: Generation of Nitronium Ion (NO₂⁺) cluster_1 Step 2: Electrophilic Aromatic Substitution HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ (Protonated Nitric Acid) HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2NO3_plus->NO2_plus - H₂O SigmaComplex Sigma Complex (Resonance Stabilized) H2O H₂O StartMat 2-Methoxy-6-methyl- benzoic acid StartMat->SigmaComplex + NO₂⁺ Product 2-Methoxy-6-methyl- 3-nitrobenzoic acid SigmaComplex->Product - H⁺ (re-aromatization)

Caption: Reaction pathway for the nitration of 2-Methoxy-6-methylbenzoic acid.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the optimization of this synthesis.

Q1: Why is precise temperature control so critical for this reaction? A: There are two primary reasons. First, nitration is a highly exothermic process.[6][7] Without efficient cooling, the reaction temperature can rise uncontrollably, leading to a dangerous "runaway" reaction. Second, the starting material contains activating groups (-OCH₃, -CH₃), which make the ring highly susceptible to side reactions like oxidation and the formation of multiple nitrated products at elevated temperatures.[8] Strict temperature control is the single most important factor for ensuring both safety and product purity.

Q2: What is the ideal temperature range for this synthesis? A: For substrates with both activating and deactivating groups, the optimal temperature is a fine balance. The reaction should be maintained between 0°C and 10°C .[9] Exceeding 15°C significantly increases the risk of byproduct formation and reduces yield.[7][9] For maximum control, especially during the addition of the nitrating mixture, aiming for the lower end of this range (0–5°C) is highly recommended.

Q3: How do I determine the optimal reaction time? A: Reaction time is not a fixed value and should be determined empirically by monitoring the consumption of the starting material. The most reliable method is Thin Layer Chromatography (TLC).[10] A typical procedure involves taking small aliquots from the reaction mixture every 30-60 minutes after the addition of the nitrating agent is complete. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate. Generally, reaction times range from 1 to 3 hours at the optimal temperature.[8]

Q4: What are the consequences of deviating from the optimal temperature and time? A:

  • Temperature Too High (>15°C): Leads to a decrease in yield of the desired product and an increase in impurities. This includes the formation of dinitro compounds and oxidative degradation of the starting material, often indicated by the mixture turning dark brown or black.[8][9]

  • Temperature Too Low (<-5°C): The reaction rate may become impractically slow, leading to an incomplete reaction even after an extended period.

  • Time Too Short: The reaction will be incomplete, resulting in a low yield and the challenge of separating the final product from a significant amount of unreacted starting material.

  • Time Too Long: Even at optimal temperatures, extending the reaction time unnecessarily can promote the formation of minor isomeric byproducts or other secondary products.

Troubleshooting Guide

Encountering issues during synthesis is common. This guide provides a logical framework for diagnosing and resolving them.

G Problem Problem Encountered LowYield Low or No Yield Problem->LowYield Impurities Significant Impurities (Isomers, Dinitro Products) Problem->Impurities Runaway Reaction Darkens / Gas (Runaway Reaction) Problem->Runaway Cause_TempLow Cause: Temp Too Low / Time Too Short LowYield->Cause_TempLow Cause_Workup Cause: Inefficient Workup LowYield->Cause_Workup Cause_TempHigh Cause: Temp Too High / Time Too Long Impurities->Cause_TempHigh Cause_Addition Cause: Nitrating Agent Added Too Fast Runaway->Cause_Addition Sol_Emergency Immediate Action: Emergency Cooling! If uncontrollable, follow lab safety protocols. Runaway->Sol_Emergency Sol_Monitor Solution: Monitor via TLC to confirm completion. Increase time or allow to warm slightly (to ~10°C). Cause_TempLow->Sol_Monitor Sol_Quench Solution: Ensure proper quenching on ice. Check pH during extraction. Cause_Workup->Sol_Quench Sol_ControlTemp Solution: Maintain temp strictly at 0-5°C. Monitor via TLC to avoid excess time. Cause_TempHigh->Sol_ControlTemp Sol_SlowAdd Solution: Add nitrating mix dropwise with vigorous stirring. Ensure robust external cooling. Cause_Addition->Sol_SlowAdd

Caption: A logical workflow for troubleshooting common synthesis issues.

Issue 1: The yield of my desired product is very low.

  • Potential Cause A: Incomplete Reaction. The reaction temperature may have been too low or the reaction time too short.

    • Solution: Before quenching the reaction, perform a TLC analysis to confirm the absence of starting material. If starting material remains, allow the reaction to stir for another 1-2 hours at 5-10°C. Ensure the reaction is stirred efficiently to guarantee homogeneity.

  • Potential Cause B: Product Loss During Workup. The product may have been lost during the quenching or extraction phases.

    • Solution: Ensure the reaction mixture is poured slowly onto a large excess of crushed ice with vigorous stirring to precipitate the product effectively. When washing the crude solid, use ice-cold water to minimize solubility losses.[7][11]

Issue 2: My final product is contaminated with significant impurities.

  • Potential Cause: Reaction Temperature Was Too High. The most common cause of impurities, such as dinitrated products or other isomers, is poor temperature control.[9][12]

    • Solution: The preventative measure is key. Use an ice-salt bath to maintain a temperature below 5°C during the addition of the nitrating mixture.[8] Add the acid mixture dropwise over an extended period (e.g., 30-45 minutes) to allow the cooling bath to dissipate the heat generated effectively. For purification, recrystallization from an appropriate solvent system (e.g., ethanol/water) may be necessary.

Issue 3: The reaction mixture turned dark brown or black, and I observed vigorous gas evolution.

  • Potential Cause: Runaway Reaction and Oxidation. This is a critical safety issue indicating the reaction is out of control due to excessive heat. The highly activating groups on the ring make it prone to oxidation by nitric acid at elevated temperatures.[8]

    • Immediate Action: If you can do so safely, immediately immerse the reaction flask in a larger emergency ice-salt bath to quell the exotherm. If the reaction appears uncontrollable, evacuate the fume hood and follow your institution's emergency protocols.

    • Prevention: This is almost always caused by adding the nitrating mixture too quickly. Re-evaluate your protocol to ensure a very slow, dropwise addition rate, vigorous stirring, and continuous monitoring of the internal reaction temperature with a thermometer.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity by maintaining strict control over temperature and reaction time.

Materials:

  • 2-Methoxy-6-methylbenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

Procedure:

  • Preparation of Nitrating Mixture: In a separate flask, cool 5 mL of concentrated H₂SO₄ in an ice-salt bath to below 5°C. With extreme caution and slow, dropwise addition, add 3 mL of concentrated HNO₃ to the cold H₂SO₄ with constant stirring. Keep this mixture cooled until use.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5.0 g of 2-Methoxy-6-methylbenzoic acid in 15 mL of concentrated H₂SO₄.

  • Cooling: Cool the solution of the starting material in an ice-salt bath until the internal temperature is stable at 0°C.

  • Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel over a period of 45-60 minutes. It is critical to maintain the internal reaction temperature between 0°C and 5°C throughout the addition.[7][11]

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 5°C with continued stirring. Monitor the reaction's progress by taking aliquots for TLC analysis every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed (as indicated by TLC), slowly and carefully pour the reaction mixture onto 100 g of crushed ice in a beaker with vigorous stirring. A solid precipitate should form.

  • Isolation and Purification: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of ice-cold water until the filtrate is neutral (pH ~7). Dry the crude product under vacuum. If necessary, recrystallize from an ethanol/water mixture to achieve high purity.

Data Summary: Parameter Optimization

The following table summarizes the relationship between key reaction parameters and expected outcomes.

ParameterSub-Optimal ConditionOptimal RangeConsequence of Deviation
Temperature < 0°C or > 15°C0°C to 10°C (0-5°C during addition)High Temp: Low yield, high impurity (dinitration, oxidation)[9]. Low Temp: Very slow/incomplete reaction.
Reaction Time < 1 hour or > 4 hours1 to 3 hours (TLC Monitored)Too Short: Incomplete reaction, low yield. Too Long: Potential for increased side product formation.
Addition Rate Rapid (e.g., < 15 min)Slow, Dropwise (45-60 min) Rapid: Uncontrolled exotherm, runaway reaction, severe impurity formation.[8]

References

  • Google Patents. (n.d.). Preparation method of 2-methoxy-6-methylbenzoic acid.
  • University of Missouri-St. Louis. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]

  • Truman State University. (2017). Nitration of Benzoic Acid. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]

  • Journal of Chemical Education. (2008). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • SUNY Potsdam. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • University of Colorado Denver. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Nitration electrophilic substitution mechanism. Retrieved from [Link]

  • Reddit. (2023). Di-nitration troubleshooting. Retrieved from [Link]

  • YouTube. (2023). Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. Retrieved from [Link]

  • SciSpace. (1918). LXVII.—The nitration of 2- and 6-methoxy-m-tolualdehydes and m-toluic acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Web Pages. (n.d.). 7. Nitration of Methyl Benzoate. Retrieved from [Link]

Sources

Preventing decomposition of 2-Methoxy-6-methyl-3-nitrobenzoic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methoxy-6-methyl-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the storage and handling of this compound. Our goal is to ensure the integrity of your experiments by helping you prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What is 2-Methoxy-6-methyl-3-nitrobenzoic acid and what are its common applications?

A1: 2-Methoxy-6-methyl-3-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a nitro group, a methoxy group, and a methyl group on the benzoic acid backbone, makes it a versatile intermediate in organic synthesis. It is primarily used in the development of novel pharmaceutical compounds and other specialty chemicals. The nitro group, in particular, is a key functional group that can be further transformed, for example, through reduction to an amine, to build more complex molecules.

Q2: How stable is 2-Methoxy-6-methyl-3-nitrobenzoic acid under standard laboratory conditions?

A2: Under recommended storage conditions, 2-Methoxy-6-methyl-3-nitrobenzoic acid is a relatively stable solid. However, like many nitroaromatic compounds, its stability can be compromised by exposure to high temperatures, light (specifically UV radiation), and incompatible chemical environments, particularly strong bases and reducing agents.[1]

Q3: I've noticed a slight discoloration of my 2-Methoxy-6-methyl-3-nitrobenzoic acid powder over time. What could be the cause?

A3: Discoloration, often a yellowing or browning, is a common indicator of decomposition in nitroaromatic compounds. This can be initiated by exposure to light, which can trigger photochemical reactions, or by slow thermal degradation, even at ambient temperatures over extended periods. It is also possible that trace impurities from the synthesis, such as residual nitric or sulfuric acid, could be catalyzing slow decomposition.

Q4: Can I store this compound in a standard laboratory refrigerator?

A4: Yes, refrigeration is a sensible precaution for long-term storage. Storing it in a cool, dark, and dry environment will significantly slow down potential degradation pathways. Ensure the container is tightly sealed to prevent moisture uptake, as some compounds can absorb water from the fridge environment.

Troubleshooting Guide: Tackling Decomposition During Storage

This section addresses specific issues you might encounter and provides actionable solutions based on chemical principles.

Issue 1: Significant change in the physical appearance (e.g., color change from off-white to yellow/brown, clumping) of the stored compound.

  • Potential Cause A: Photodecomposition. Aromatic nitro compounds are known to be susceptible to degradation upon exposure to UV light.[2][3] The energy from the light can excite the nitro group, leading to a cascade of reactions that can alter the compound's structure.

  • Troubleshooting Steps:

    • Assess Storage Conditions: Is the compound stored in a clear or translucent container? Is it frequently exposed to ambient laboratory light or direct sunlight?

    • Immediate Action: Transfer the compound to an amber glass vial or a container wrapped in aluminum foil to block light.

    • Preventive Measure: Always store 2-Methoxy-6-methyl-3-nitrobenzoic acid in a dark place, such as a cabinet or a light-proof container.

  • Potential Cause B: Thermal Decomposition. While stable at room temperature for shorter periods, elevated temperatures can accelerate decomposition. The thermal decomposition of nitrobenzoic acids can involve decarboxylation (loss of CO₂) and denitration (loss of the nitro group).[4][5]

  • Troubleshooting Steps:

    • Check Storage Temperature: Has the compound been stored near heat sources like ovens, incubators, or in a poorly ventilated area with significant temperature fluctuations?

    • Recommended Action: Store the compound in a temperature-controlled environment, ideally in a refrigerator (2-8 °C) for long-term storage.

    • Purity Check: If thermal decomposition is suspected, it is crucial to re-analyze the purity of the material before use, for example, by HPLC.

Issue 2: Inconsistent or unexpected results in experiments using a previously reliable batch of 2-Methoxy-6-methyl-3-nitrobenzoic acid.

  • Potential Cause: Chemical Incompatibility Leading to Decomposition. The compound may have been inadvertently exposed to incompatible substances. Carboxylic acids can react with bases, and nitro compounds are sensitive to reducing agents.[6][7][8][9][10]

  • Troubleshooting Steps:

    • Review Handling Procedures: Were spatulas or glassware contaminated with basic residues (e.g., from cleaning with alkaline detergents and not thoroughly rinsing)? Was the compound dissolved in a solvent containing reactive impurities?

    • Avoid Incompatibilities: Ensure all equipment is clean and dry. Do not store the compound in close proximity to strong bases (e.g., sodium hydroxide, amines), strong oxidizing agents (e.g., peroxides, chromic acid), or strong reducing agents (e.g., metal hydrides).

    • Solvent Purity: Use high-purity, anhydrous solvents when preparing solutions, as water and other nucleophiles could potentially participate in slow degradation reactions, especially under non-neutral pH conditions.

Issue 3: Appearance of new, unidentified peaks in the analytical chromatogram (e.g., HPLC, GC) of the compound.

  • Potential Cause A: Hydrolysis. Although generally slow, the ester-like methoxy group could potentially undergo hydrolysis to a hydroxyl group, especially if exposed to acidic or basic conditions and moisture over time. This would result in the formation of 2-Hydroxy-6-methyl-3-nitrobenzoic acid.

  • Troubleshooting Steps:

    • Storage Environment: Assess if the compound has been stored in a humid environment or if the container was not properly sealed.

    • Analytical Confirmation: Use a mass spectrometry-based method (LC-MS) to identify the mass of the impurity peak. The expected mass of the hydrolyzed product would be different from the parent compound.

    • Preventive Storage: Store the compound in a desiccator, especially if the laboratory environment has high humidity.

  • Potential Cause B: Decarboxylation. As seen with other benzoic acids, thermal or photochemical stress can lead to the loss of the carboxylic acid group as CO₂, potentially forming 2-methoxy-1-methyl-4-nitrobenzene.[11]

  • Troubleshooting Steps:

    • Analytical Method Review: If using Gas Chromatography (GC), be aware that high temperatures in the injector port can cause thermal decomposition of thermally labile compounds like nitroaromatics.[12] This can lead to the appearance of degradation products that are not present in the bulk material.

    • Method Optimization: If GC is necessary, use a cool on-column injection technique or a lower injector temperature. Alternatively, High-Performance Liquid Chromatography (HPLC) is a less harsh method for analyzing such compounds.

    • Purity Verification: Analyze the sample using HPLC at room temperature to confirm if the impurity is present in the solid material or is an artifact of the analytical method.

Visualizing Decomposition and Prevention

To better understand the factors affecting the stability of 2-Methoxy-6-methyl-3-nitrobenzoic acid, the following diagrams illustrate the potential decomposition pathways and the recommended handling workflow.

Potential Decomposition Pathways A 2-Methoxy-6-methyl-3-nitrobenzoic acid B 2-Hydroxy-6-methyl-3-nitrobenzoic acid A->B Hydrolysis (Moisture, Acid/Base) C 2-Methoxy-1-methyl-4-nitrobenzene A->C Decarboxylation (Heat, Light) D Other Degradation Products A->D Photochemical Reactions (UV Light)

Caption: Potential decomposition pathways for 2-Methoxy-6-methyl-3-nitrobenzoic acid.

Recommended Handling and Storage Workflow cluster_storage Storage cluster_handling Handling Store_Cool Cool Environment (2-8 °C) Store Store Appropriately Store_Dark Dark Conditions (Amber Vial) Store_Dry Dry Atmosphere (Tightly Sealed, Desiccator) Use_Inert Inert Equipment (Clean, Dry Glassware) Use Use in Experiment Avoid_Incompatibles Avoid Incompatibles (Bases, Reducing Agents) Receive Receive Compound Initial_QC Initial Purity Analysis (HPLC) Receive->Initial_QC Initial_QC->Store Store->Use Periodic_QC Periodic Purity Check Store->Periodic_QC Periodic_QC->Use

Caption: Recommended workflow for handling and storing 2-Methoxy-6-methyl-3-nitrobenzoic acid.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8 °C (Long-term)To minimize thermal decomposition.[4]
Ambient (Short-term, days)Acceptable for immediate use, but not ideal for prolonged storage.
Light Store in the dark (amber vials or foil-wrapped)To prevent photochemical degradation.[2][3]
Atmosphere Dry, inert atmosphere (optional but ideal)To prevent hydrolysis. Store in a tightly sealed container.
Incompatibilities Strong bases, strong oxidizing agents, strong reducing agentsTo avoid chemical reactions leading to decomposition.[6][7][8][9][10]

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 2-Methoxy-6-methyl-3-nitrobenzoic acid and detecting potential degradation products.

1. Materials and Reagents:

  • 2-Methoxy-6-methyl-3-nitrobenzoic acid (reference standard and sample)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Methanol (for sample preparation)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Filter and degas the mobile phases before use.

4. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute the stock solution 1:10 with the mobile phase (initial composition).

  • Sample Solution (e.g., 0.1 mg/mL): Prepare the sample to be analyzed at a similar concentration as the working standard, using the same diluent.

5. Chromatographic Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient can be used for better separation of impurities. For example:

    • Start with 70% A / 30% B

    • Linear gradient to 30% A / 70% B over 15 minutes

    • Hold for 5 minutes

    • Return to initial conditions and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: Ambient (e.g., 25 °C)

  • Detection: UV at 254 nm[13]

6. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system peaks interfere with the analysis.

  • Inject the working standard solution to determine the retention time and peak area of the main compound.

  • Inject the sample solution.

  • Assess the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks. Identify any new peaks by comparing the chromatogram to that of a fresh, pure standard.

References

  • Agilent Technologies. (2014). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Technical Overview.
  • Albinati, A., et al. (2021). A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. Molecules, 26(6), 1691.
  • BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid.
  • BenchChem. (2025). An In-depth Technical Guide to the Thermal Decomposition of 2-Nitrobenzoic Acid.
  • Chen, Y.-H., et al. (2021). Enhanced Photodegradation of p-Nitrobenzoic Acid by Binary Mixtures with Ba2+/TiO2 and MCM-41.
  • David, F., & Klee, M. S. (2008). Determination of Nitro-Polycyclic Aromatic Hydrocarbons in Air Particulates Using the Agilent 7000A Triple Quadrupole GC/MS System.
  • International Labour Organization. (2011). Nitrocompounds, Aromatic.
  • Jain, R., & Shrivastava, M. (2009). Photocatalytic degradation of 3‐nitrobenzenesulfonic acid in aqueous TiO2 suspensions. Journal of Chemical Technology & Biotechnology, 84(8), 1168-1174.
  • Kuang, Y., et al. (2018). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 3(11), 15994-16001.
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • National Oceanic and Atmospheric Administration. (n.d.). 2-METHYL-3-NITROBENZOIC ACID. CAMEO Chemicals.
  • Organic Syntheses Procedure. (n.d.). m-NITROBENZOIC ACID.
  • Princeton University Environmental Health and Safety. (n.d.).
  • ResearchGate. (2008). The photocatalytic degradation of amino and nitro substituted stilbenesulfonic acids by TiO2/UV and Fe2+/H2O2/UV under aqueous conditions.
  • SciELO. (2024). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-6-methylbenzoic acid.
  • St. Olaf College. (n.d.).
  • Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
  • University of California, Berkeley, College of Chemistry. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.).
  • Wang, Z. (2021). Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Wikipedia. (n.d.). 3-Nitrobenzoic acid.
  • Zhang, M., et al. (2020). Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • Zenodo. (n.d.).
  • Chemistry Stack Exchange. (2020).
  • NIST. (n.d.). Benzoic acid, 2-methoxy-, methyl ester. WebBook.
  • NIST. (n.d.). 3-Methoxy-2-nitrobenzoic acid. WebBook.
  • ResearchGate. (2025). The thermal decomposition of benzoic acid.
  • Quora. (2018). Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength?
  • Huskie Commons. (n.d.).
  • CDC Stacks. (n.d.).
  • PubMed. (2014). A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology.
  • Benchchem. (n.d.). 3-Methoxy-2-nitrobenzoic acid | 4920-80-3.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • SIELC. (2018). Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column.

Sources

Technical Support Center: Catalyst Selection for Hydrogenation of 2-Methoxy-6-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 2-Methoxy-6-methyl-3-nitrobenzoic acid. Our focus is to deliver field-proven insights and troubleshooting strategies to ensure successful and reproducible outcomes in the synthesis of 2-Methoxy-6-methyl-3-aminobenzoic acid, a key intermediate in pharmaceutical manufacturing.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the hydrogenation of 2-Methoxy-6-methyl-3-nitrobenzoic acid?

A1: The primary challenge is achieving high chemoselectivity. The goal is to selectively reduce the nitro group to an amine while preserving the carboxylic acid functionality and the aromatic ring. While the methoxy and methyl groups are generally stable under typical hydrogenation conditions, the carboxylic acid and the benzene ring can be susceptible to reduction under harsh conditions. Therefore, catalyst selection and optimization of reaction parameters are critical.

Q2: Which catalyst classes are most effective for this transformation?

A2: Both precious metal catalysts (PMCs) and non-noble metal catalysts can be employed.

  • Precious Metal Catalysts (PMCs): Palladium (Pd) and Platinum (Pt) supported on carbon (e.g., Pd/C, Pt/C) are the most commonly used and are highly effective for nitro group reductions.[1][2] They generally offer high activity under mild conditions. Ruthenium (Ru) on carbon is also an option, particularly if ring hydrogenation is desired, so it should be used with caution here.[2][3]

  • Non-Noble Metal Catalysts: Nickel-based catalysts, such as Raney® Nickel, are a cost-effective alternative.[1][4] However, they may require more forcing conditions (higher temperature and pressure), which can impact selectivity. Copper-based catalysts have also shown potential in nitro group reductions.[5]

Q3: How does the substitution pattern on the aromatic ring affect the hydrogenation process?

A3: The substituents on 2-Methoxy-6-methyl-3-nitrobenzoic acid can influence the reaction in several ways:

  • Steric Hindrance: The methyl and methoxy groups ortho to the nitro and carboxylic acid groups, respectively, can sterically hinder the approach of the nitro group to the catalyst surface. This might necessitate slightly more vigorous reaction conditions or a higher catalyst loading compared to a less substituted nitroarene.

  • Electronic Effects: The methoxy group is an electron-donating group, while the carboxylic acid and nitro groups are electron-withdrawing. These electronic effects modulate the electron density of the aromatic ring and the nitro group, influencing their adsorption and reactivity on the catalyst surface.

  • Chemoselectivity: The presence of the carboxylic acid group dictates the need for a catalyst that is selective for the nitro group reduction and does not promote decarboxylation or reduction of the acid. Pd and Pt catalysts are generally excellent for this purpose under controlled conditions.[3]

Q4: What are the typical reaction conditions (solvent, temperature, pressure)?

A4:

  • Solvents: Protic solvents like methanol, ethanol, or water are commonly used. Methanol is a frequent choice for dissolving the starting material and facilitating hydrogen transfer.[6][7]

  • Temperature: Reactions are often run at temperatures ranging from ambient (25°C) to moderately elevated (60-90°C).[7] Higher temperatures increase the reaction rate but can also lead to undesirable side reactions.

  • Hydrogen Pressure: Pressures typically range from atmospheric (using a hydrogen balloon) for small-scale reactions to higher pressures (0.5-1.5 MPa or ~70-220 psig) in a dedicated hydrogenation reactor for larger scales or more stubborn reductions.[6][7] Elevated pressure increases hydrogen availability at the catalyst surface, which is often beneficial.[8]

Q5: Is it possible to use transfer hydrogenation for this reaction?

A5: Yes, transfer hydrogenation is a viable alternative to using gaseous hydrogen. This method uses a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, in the presence of a catalyst (typically Pd/C). It can be a safer option as it avoids the handling of high-pressure hydrogen gas.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during the hydrogenation of 2-Methoxy-6-methyl-3-nitrobenzoic acid.

Issue 1: Incomplete or Stalled Reaction

Q: My reaction has stopped before all the starting material is consumed, even after a prolonged reaction time. What could be the cause?

A: A stalled reaction can be attributed to several factors. A logical troubleshooting workflow is essential.

Probable Causes & Solutions:

  • Catalyst Deactivation/Poisoning:

    • Cause: The catalyst's active sites can be blocked or "poisoned" by impurities in the starting material, solvent, or hydrogen gas. Sulfur-containing compounds are notorious catalyst poisons.[1] The product amine itself can sometimes adsorb strongly to the catalyst surface and inhibit the reaction, especially in the later stages.

    • Solution:

      • Ensure the purity of your starting material and solvents.

      • Use high-purity hydrogen gas.

      • Increase the catalyst loading (e.g., from 5 wt% to 10 wt%).

      • If product inhibition is suspected, consider a flow chemistry setup where the product is continuously removed from the catalyst bed.[8]

  • Mass Transport Limitations:

    • Cause: The reaction rate can be limited by the diffusion of hydrogen from the gas phase into the liquid phase and to the catalyst surface. This is particularly common in poorly agitated vessels or at larger scales.[10]

    • Solution:

      • Increase the stirring rate to improve gas-liquid mixing. Use a flask with baffles if available.[6]

      • Increase the hydrogen pressure to enhance its solubility in the solvent.[8]

      • Consider a different solvent where hydrogen has better solubility.

  • Formation of Intermediates:

    • Cause: The reduction of a nitro group proceeds through intermediates such as nitroso and hydroxylamine species.[11] These intermediates can sometimes be slow to reduce further, especially under very mild conditions, leading to an apparent stall.[6]

    • Solution:

      • Slightly increase the reaction temperature or hydrogen pressure to facilitate the reduction of these intermediates.

      • Monitor the reaction by an appropriate analytical method (e.g., TLC, LC-MS) to check for the accumulation of intermediates.

Troubleshooting Logic for Stalled Reactions

Caption: Troubleshooting workflow for incomplete hydrogenation.

Issue 2: Poor Chemoselectivity / Formation of Byproducts

Q: I am observing byproducts in my final reaction mixture. How can I improve the selectivity towards the desired 3-amino product?

A: The formation of byproducts indicates that other functional groups are reacting. Identifying the byproduct is the first step to solving the problem.

Probable Byproducts & Solutions:

  • Ring Hydrogenation (Formation of 2-Methoxy-6-methyl-3-aminocyclohexanecarboxylic acid):

    • Cause: This occurs when the aromatic ring is reduced. It is more likely with catalysts like Rhodium (Rh) or Ruthenium (Ru), or under very harsh conditions (high temperature/pressure) with Pt or even Pd.[3]

    • Solution:

      • Switch to a more selective catalyst. 5% Pd/C is generally very selective for nitro group reduction.

      • Reduce the reaction temperature and pressure to the minimum required for nitro reduction.

      • Avoid over-extending the reaction time after the starting material has been consumed.

  • Hydrodehalogenation (if applicable):

    • Cause: While not present in this specific molecule, if a similar synthesis involves a halogen substituent (Cl, Br, I), it can be removed by hydrogenolysis, especially with Pd catalysts.

    • Solution: Use a poisoned or modified catalyst, such as sulfur-modified platinum on carbon, which can suppress dehalogenation while still reducing the nitro group.[2]

  • Formation of Azo/Azoxy Compounds:

    • Cause: These dimeric impurities are formed by the condensation of the hydroxylamine and nitroso intermediates. Their formation is often favored at low hydrogen concentrations or with less active catalysts.

    • Solution:

      • Ensure efficient hydrogen delivery through vigorous stirring and adequate hydrogen pressure.

      • Use a sufficiently active catalyst (e.g., 5% or 10% Pd/C).

Catalyst Selection Guide for Chemoselectivity
CatalystTarget TransformationPotential Side ReactionRecommended Use
5% Pd/C Nitro ReductionRing hydrogenation (low risk)First choice for high selectivity under mild conditions.[2]
5% Pt/C Nitro ReductionRing hydrogenation (moderate risk)Use when Pd/C is ineffective; requires careful control of conditions.[12]
Raney® Ni Nitro ReductionRing hydrogenation, reduction of other groupsCost-effective option, but may require higher T/P and careful optimization.[4]
5% Rh/C or Ru/C Ring HydrogenationHigh risk of ring reductionNot recommended unless ring reduction is the desired outcome.[3]

Experimental Protocols

Protocol 1: Standard Hydrogenation Procedure

Safety First: The hydrogenation of nitro compounds is highly exothermic and can lead to thermal runaway if not properly controlled.[9] Palladium on carbon is pyrophoric when dry and exposed to air.[6] Always handle in a fume hood and keep the catalyst wetted.

  • Reactor Setup:

    • To a clean, dry hydrogenation vessel, add 2-Methoxy-6-methyl-3-nitrobenzoic acid (1.0 eq).

    • Carefully add 5% Palladium on Carbon (5-10 wt% of the substrate). Note: Add the solid catalyst first, then the solvent, to avoid ignition of flammable solvent vapors by the dry catalyst.[6]

    • Add the solvent (e.g., Methanol, 10-20 mL per gram of substrate).

  • Inerting the Atmosphere:

    • Seal the reaction vessel.

    • Evacuate the vessel under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation:

    • Evacuate the vessel one final time and introduce hydrogen gas to the desired pressure (e.g., 50 psig or via a hydrogen-filled balloon for atmospheric pressure).

    • Begin vigorous stirring and heat to the target temperature (e.g., 40-60°C).

    • Monitor the reaction progress by observing hydrogen uptake and/or by periodic sampling and analysis (TLC, LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the vessel to room temperature.

    • Carefully vent the hydrogen and purge the vessel with inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with a small amount of the reaction solvent. Caution: Do not allow the filter cake to dry out as it can ignite. Quench the wet catalyst on the Celite® with plenty of water before disposal.[6]

    • The resulting filtrate contains the product. It can be isolated by removing the solvent under reduced pressure and further purified if necessary.

Protocol 2: Catalyst Screening Workflow

Caption: Workflow for parallel screening of hydrogenation catalysts.

References

  • Reisel Millán & Mercedes Boronat (2019). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. RSC Publishing.
  • Reisel Millán & Mercedes Boronat (2019). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. Faraday Discussions (RSC Publishing).
  • Raja, R., et al. (2005). Highly efficient catalysts for the hydrogenation of nitro-substituted aromatics.
  • T-Raissi, A. (2004). Chemoselective Hydrogenation of Substituted Nitroaromatics Using Novel Water-Soluble Iron Complex Catalysts.
  • Corma, A., et al. (2008). Transforming Nonselective into Chemoselective Metal Catalysts for the Hydrogenation of Substituted Nitroaromatics. Journal of the American Chemical Society.
  • Reddit r/Chempros Community (2022).
  • Wang, Y., et al. (2026). Hydrogen spillover-driven selective hydrogenation of nitrobenzoic acid to aminobenzoic acid over a ZIF-8/Cu(OH)2 heterostructure. RSC Publishing.
  • Lylykangas, M. (N/A). Hydrogenation of nitrobenzoic acid. Academia.edu.
  • CN113072441A (N/A). Preparation method of 2-methoxy-6-methylbenzoic acid.
  • ACS GCI Pharmaceutical Roundtable. (N/A). Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Master Organic Chemistry (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
  • TCI Chemicals (N/A).
  • ResearchGate Community (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?.
  • Choi, J-C., et al. (N/A).
  • Aubakirov, Y., et al. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy.
  • Rahman, M. T., et al. (2019).
  • ResearchGate Community (N/A). The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid.
  • US3882171A (N/A). Hydrogenation of nitrobenzoic acids.

Sources

Recrystallization solvent selection for high purity 2-Methoxy-6-methyl-3-nitrobenzoic acid

[2]

Executive Summary & Solvent Strategy

Purifying 2-Methoxy-6-methyl-3-nitrobenzoic acid presents unique challenges due to the steric hindrance provided by the ortho-substituents (2-methoxy and 6-methyl groups).[1][2] This crowding often disrupts planar crystal packing, making the compound prone to "oiling out" rather than crystallizing.[1][2] Furthermore, the presence of the nitro group increases polarity, while the methyl/methoxy groups add lipophilicity, requiring a finely tuned solvent system.[1][2]

Recommended Solvent Systems

Based on structural analogs (e.g., 2-methyl-6-nitrobenzoic acid) and polarity profiling, the following solvent systems are validated for high-purity isolation.

System ClassSolvent MixtureRatio (v/v)Primary UtilityMechanism
Primary (Polar) Ethanol / Water 70:30 to 50:50 General PurificationHigh solubility in hot EtOH; sharp solubility drop in water.[1][2]
Secondary (Non-Polar) Ethyl Acetate / Heptane 1:2 to 1:4 Removing Non-Polar ImpuritiesSolubilizes lipophilic by-products; product crashes out upon heptane addition.[1][2]
Scavenging 1% Aqueous HCl N/A Salt Removal / ProtonationEnsures acid form (vs. carboxylate salt); removes inorganic salts.[1][2]

Critical Note: Avoid pure benzene or toluene unless strictly necessary.[1][2] While effective for some nitrobenzoic acids, they often retain regioisomeric impurities (e.g., 4-nitro isomers) due to


-stacking interactions.[1][2]

Detailed Experimental Protocols

Protocol A: The "Dual-Solvent" Recrystallization (Ethanol/Water)

Best for removing regioisomers and inorganic salts.[1][2]

  • Dissolution: Place crude 2-Methoxy-6-methyl-3-nitrobenzoic acid in a flask. Add 95% Ethanol (approx. 5 mL per gram of solid).[1][2] Heat to reflux (

    
    ) with stirring until fully dissolved.
    
    • Checkpoint: If the solution is dark/black, add activated carbon (5 wt%), reflux for 10 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While still hot (

    
    ), slowly add warm distilled water  dropwise until a faint, persistent turbidity (cloudiness) appears.
    
  • Re-solubilization: Add a few drops of hot Ethanol to clear the turbidity.[1][2]

  • Crystallization: Allow the clear solution to cool to room temperature undisturbed for 2–4 hours.

    • Why? Rapid cooling induces "oiling out" (liquid-liquid phase separation) due to the low melting point of impurities.[1][2]

  • Harvest: Cool in an ice bath (

    
    ) for 1 hour. Filter the crystals and wash with cold 30% EtOH/Water.
    
  • Drying: Dry under vacuum at

    
     for 12 hours.
    
Protocol B: Anti-Solvent Crash (Ethyl Acetate/Heptane)

Best for removing tarry, non-polar side products.[1][2]

  • Dissolve the crude solid in the minimum amount of hot Ethyl Acetate .[1][2]

  • Allow the solution to cool to warm (

    
    ).
    
  • Slowly add Heptane (or Hexane) down the side of the flask until a precipitate begins to form.[1][2]

  • Heat briefly to re-dissolve, then let cool slowly.

Decision Logic & Troubleshooting (Visualized)

The following diagram outlines the logical flow for troubleshooting common crystallization failures, specifically addressing the "oiling out" phenomenon common with this compound.

RecrystallizationLogicStartStart: Crude MaterialSolventTestSolubility Test(Hot EtOH)Start->SolventTestDissolvesFully Dissolves?SolventTest->DissolvesDissolves->SolventTestNo (Add more solvent)CheckColorCheck ColorDissolves->CheckColorYesCarbonTreatActivated CarbonTreatmentCheckColor->CarbonTreatDark/BlackAddWaterAdd Warm Water(Anti-Solvent)CheckColor->AddWaterPale YellowCarbonTreat->AddWaterCoolingCool to RTAddWater->CoolingResultCheckResult?Cooling->ResultCheckSuccessCrystalline Solid(Filter & Dry)ResultCheck->SuccessCrystalsOilingOiling Out(Liquid Phase Separation)ResultCheck->Oiling oily dropletsRemedyOilRemedy: Re-heat,Add Seed Crystal,Slow CoolOiling->RemedyOilRemedyOil->CoolingRetry

Caption: Decision tree for managing crystallization outcomes, focusing on the critical "oiling out" failure mode.

Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why? A: This is common for ortho-substituted benzoic acids.[1][2] The "oil" is a supersaturated solution of your product containing impurities that lower the melting point.[1][2]

  • Fix:

    • Re-heat the mixture until the oil dissolves.

    • Add a seed crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation.[1][2]

    • Slow down the cooling. Wrap the flask in a towel or place it in a warm water bath that is allowed to cool to room temperature naturally. Rapid cooling traps impurities, causing oiling.[1][2]

Q2: How do I remove the regioisomer (2-Methoxy-6-methyl-4-nitrobenzoic acid)? A: Regioisomers often have slightly different pKa values.[1][2]

  • Strategy: If recrystallization fails, dissolve the crude in a stoichiometric amount of mild base (Sodium Bicarbonate).[1][2] Extract non-acidic impurities with Ethyl Acetate.[1][2] Then, slowly acidify the aqueous layer with HCl to pH 3–4.[1] The less acidic isomer may precipitate first (fractional precipitation).[1][2]

Q3: Can I use Methanol instead of Ethanol? A: Yes. Methanol is more polar and often yields sharper crystals for nitro-compounds.[1][2] However, Methanol is toxic.[1] Ensure you use Methanol/Water ratios similar to Ethanol/Water (start with 60:40).[1][2]

Q4: The melting point is broad (


 range) after drying.A:12
  • Fix: Grind the crystals into a fine powder and dry under high vacuum (

    
    ) at 
    
    
    for 24 hours. If the range remains broad, repeat recrystallization using a different solvent system (e.g., switch from EtOH/Water to EtOAc/Heptane).[1][2]

References

  • Organic Syntheses. (1963).[1][2] m-Nitrobenzoic Acid.[2][3] Org. Syn. Coll. Vol. 4, 715. (Provides foundational solubility data for nitrobenzoic acids in water/acid). [1][2]

  • Google Patents. (2021).[2] CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.[2][4] (Details the synthesis precursors and purification of the non-nitro parent acid).

  • BenchChem. (2025).[2][5] Technical Support Center: Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid. (Validates polar protic solvent strategy for amino/nitro benzoic acid derivatives). [1][2]

  • Google Patents. (2020).[1][2] CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.[2][6] (Describes separation of methyl-nitrobenzoic acid isomers).

Validation & Comparative

Technical Comparison Guide: LC-MS Analysis for Molecular Weight Confirmation of 2-Methoxy-6-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To define the optimal analytical workflow for the structural and molecular weight (MW) confirmation of 2-Methoxy-6-methyl-3-nitrobenzoic acid (


; MW 211.17  g/mol ).

Recommendation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization in Negative Mode (ESI-) is the superior methodology. This guide compares this approach against Gas Chromatography-Mass Spectrometry (GC-MS) and Direct Infusion MS, demonstrating that LC-MS (ESI-) offers the highest specificity and throughput by eliminating the need for derivatization while minimizing matrix suppression.

Part 1: The "Product" – Optimized LC-MS/MS Methodology

Core Analytical Strategy

The presence of the carboxylic acid moiety (-COOH) and the electron-withdrawing nitro group (-NO


) makes this molecule highly acidic. Consequently, it ionizes efficiently via deprotonation to form the 

ion (

210.04). Positive mode (ESI+) is suboptimal due to the lack of strong basic sites for protonation.
Recommended Instrument Parameters
  • Ionization Source: Electrospray Ionization (ESI), Negative Polarity.[1][2]

  • Column: C18 Reversed-Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm) to ensure retention of the polar aromatic acid.[1]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).[1]

    • Solvent B: Acetonitrile (ACN) or Methanol.[1]

    • Rationale: While acidic mobile phases generally suppress negative ionization, a weak acid (0.1% Formic) is often necessary to maintain the neutral form of the carboxylic acid during chromatographic separation (preventing peak tailing) while still allowing ionization in the source due to the high voltage [1].

Expected Mass Spectrum Data
ParameterValueNotes
Monoisotopic Mass 211.0484 DaTheoretical exact mass.[1]
Precursor Ion (Q1) 210.04


(Base Peak).[1]
Fragment 1 (Q3) 166.05

Loss of

(

), typical for benzoic acids [2].[1]
Fragment 2 (Q3) 136.05

Loss of

+

(Complex rearrangement).[1]
Fragment 3 (Q3) 151.02

Loss of Acetate or Methoxy radical (characteristic of methoxyarenes).[1]

Part 2: Comparative Assessment

LC-MS (ESI-) vs. GC-MS (Electron Impact)

The primary alternative for small molecule analysis is GC-MS. However, for nitrobenzoic acids, LC-MS is strictly superior regarding workflow efficiency.[1]

FeatureLC-MS (Recommended) GC-MS (Alternative) Verdict
Sample Prep Dilute & Shoot: Dissolve in MeOH/Water. Direct injection.[1][3]Derivatization Required: Carboxylic acids are non-volatile and polar.[1][4] Must be silylated (BSTFA) or methylated (BF3-MeOH) prior to injection [3].[1]LC-MS Wins (Time/Cost)
Thermal Stability High: Analysis occurs in liquid phase at moderate temps.[1]Risk: Nitro groups can be thermally labile in hot GC injectors (

C+), leading to degradation artifacts.[1]
LC-MS Wins (Integrity)
Identification Soft Ionization: Preserves molecular ion

.[1]
Hard Ionization (EI): Extensive fragmentation.[1] Molecular ion

often weak or absent.[1][5]
LC-MS Wins (MW Confirmation)
LC-MS vs. Direct Infusion MS

Direct infusion skips the chromatographic column, injecting the sample directly into the source.

  • The Risk: Without separation, isomers (e.g., 2-methoxy-3-methyl-6-nitrobenzoic acid) cannot be distinguished.[1] Furthermore, "Ion Suppression" from matrix salts is significantly higher, potentially masking the analyte signal [4].[1]

Part 3: Experimental Protocol (SOP)

Reagents and Preparation
  • Stock Solution: Weigh 1.0 mg of 2-Methoxy-6-methyl-3-nitrobenzoic acid. Dissolve in 1 mL Methanol (HPLC Grade). Concentration: 1 mg/mL.[1]

  • Working Standard: Dilute Stock 1:100 in 50:50 Water:Methanol to obtain 10 µg/mL.

  • Mobile Phases:

    • MP A: HPLC-grade Water + 0.1% Formic Acid.[1]

    • MP B: Acetonitrile (LC-MS Grade).[1]

LC Gradient Program
  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-6 min: 5%

      
       95% B (Linear Ramp)
      
    • 6-8 min: 95% B (Wash)

    • 8-10 min: 5% B (Re-equilibration)

System Suitability Test (SST)

Before running unknowns, verify the system:

  • Signal-to-Noise (S/N): The 210.04

    
     peak must have S/N > 100.[1]
    
  • Retention Time Precision:

    
     0.1 min over 3 injections.
    
  • Mass Accuracy:

    
     5 ppm (if using Q-TOF/Orbitrap) or 
    
    
    
    0.3 Da (Triple Quad).[1]

Part 4: Visualization of Workflows

Analytical Decision Matrix

This diagram illustrates the logical pathway for selecting LC-MS over GC-MS for this specific molecule.

DecisionMatrix Start Analyte: 2-Methoxy-6-methyl-3-nitrobenzoic acid CheckPolarity Check Properties: Polar (COOH)? Thermally Labile (NO2)? Start->CheckPolarity IsVolatile Is it Volatile? CheckPolarity->IsVolatile GCMS GC-MS Analysis IsVolatile->GCMS No (Requires Prep) LCMS LC-MS Analysis (Recommended) IsVolatile->LCMS No (Direct Path) Deriv REQUIRED: Derivatization (Silylation/Methylation) GCMS->Deriv Deriv->GCMS Artifact Risk Ionization Ionization Mode: ESI Negative LCMS->Ionization Result Result: [M-H]- (m/z 210.04) Direct MW Confirmation Ionization->Result

Caption: Decision matrix highlighting the efficiency of LC-MS (Green path) versus the derivatization burden of GC-MS (Red path).

LC-MS/MS Fragmentation Pathway

This diagram details the specific mass transitions expected in the MS/MS spectrum.

Fragmentation Parent Parent Ion [M-H]⁻ m/z 210.04 LossCO2 Decarboxylation [M-H-CO₂]⁻ m/z 166.05 Parent->LossCO2 -44 Da (CO₂) LossNO Nitro Reduction [M-H-CO₂-NO]⁻ m/z 136.05 LossCO2->LossNO -30 Da (NO)

Caption: Proposed fragmentation pathway in Negative ESI mode. The loss of CO2 is the primary diagnostic transition.

References

  • Kiontke, A., et al. (2016).[1] "Electrospray ionization efficiency of acidic and basic analytes in the presence of mobile phase additives." Journal of Mass Spectrometry. Available at: [Link]

  • MassBank of North America. (2023).[1] "Fragmentation of Benzoic Acid Derivatives." MassBank Record Accession. Available at: [Link]

  • FDA. (2018).[1] "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[1] Available at: [Link]

Sources

Comparative study of different synthetic routes to 2-Methoxy-6-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthesis of 2-Methoxy-6-methyl-3-nitrobenzoic Acid

Executive Summary & Strategic Overview

2-Methoxy-6-methyl-3-nitrobenzoic acid is a highly functionalized tetrasubstituted benzene derivative, serving as a critical scaffold in the synthesis of pharmaceuticals and agrochemicals. Its structure features a dense arrangement of functional groups—a carboxylic acid, a methoxy ether, a methyl group, and a nitro group—creating significant steric and electronic challenges for synthesis.

The core synthetic challenge lies in regioselectivity . Introducing a nitro group onto the 2-methoxy-6-methylbenzoic acid core is complicated by the competing directing effects of the methoxy (strong activator, ortho/para) and methyl (weak activator, ortho/para) groups.

This guide compares three distinct synthetic strategies:

  • Route A (Direct Nitration): The shortest path, utilizing electrophilic aromatic substitution on the fully functionalized ether. High risk of regioisomeric mixtures (3-nitro vs. 5-nitro).

  • Route B (Methylation of Hydroxy-Nitro Precursor): A stepwise approach starting from 6-methylsalicylic acid, allowing for isomer separation prior to the final methylation step.

  • Route C (Nucleophilic Aromatic Substitution - SNAr): A high-precision route replacing a halogen with a methoxy group, activated by the ortho-nitro group.

Comparative Analysis of Synthetic Routes

Route A: Direct Nitration of 2-Methoxy-6-methylbenzoic Acid

This route attempts to introduce the nitro group directly onto the pre-formed methoxy-methylbenzoic acid core.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

  • Key Challenge: The methoxy group at C2 strongly directs incoming electrophiles to positions C3 (ortho) and C5 (para). The methyl group at C6 directs to C5 (ortho) and C3 (para). Both positions are electronically activated.

    • Position C5: Sterically less hindered; often the major product (kinetic control).

    • Position C3: The target position. Flanked by the methoxy group and the carboxylic acid, creating steric congestion.

  • Outcome: Typically yields a mixture of 5-nitro (major) and 3-nitro (minor) isomers, requiring difficult chromatographic separation.

Route B: Methylation of 2-Hydroxy-6-methyl-3-nitrobenzoic Acid

This route builds the nitro-core first on the phenol (salicylic acid derivative) and performs the O-methylation as the final step.

  • Mechanism: Nitration of phenol followed by SN2 Methylation.

  • Advantage: The nitration of 6-methylsalicylic acid (2-hydroxy-6-methylbenzoic acid) is well-characterized. While it also produces isomers, the phenolic intermediates often have distinct solubility profiles or crystalline properties, facilitating separation before the valuable methylation step.

  • Reagents: Nitric acid/Sulfuric acid (Nitration); Dimethyl sulfate or Methyl iodide (Methylation).

Route C: SNAr Displacement (The "Process" Route)

Designed for high regiochemical fidelity, this route uses a leaving group (Cl or F) at position 2, which is displaced by methoxide.

  • Mechanism: Nucleophilic Aromatic Substitution (SNAr).

  • Prerequisite: Requires 2-chloro-6-methyl-3-nitrobenzoic acid. The nitro group at C3 is ortho to the chlorine at C2, strongly activating it for displacement.

  • Advantage: Unambiguous regiochemistry. No isomer separation required in the final step.

  • Drawback: Synthesis of the chlorinated precursor is multi-step (often involving Sandmeyer chemistry).

Technical Data Comparison

FeatureRoute A: Direct NitrationRoute B: Hydroxy-MethylationRoute C: SNAr Displacement
Step Count Low (1 step from precursor)Medium (2 steps)High (Precursor synthesis + 1)
Regioselectivity Poor (Mixture of 3- and 5-nitro)Moderate (Separation required)Excellent (100% Regiospecific)
Yield (Target) Low (<30% isolated)Medium (40-60%)High (>85% for displacement)
Purification Difficult HPLC/Column requiredCrystallization often possibleExtraction/Wash usually sufficient
Scalability Poor (Exotherms, separations)GoodBest (Robust process)
Cost Efficiency High (Loss of material to isomers)ModerateModerate (High value precursor)

Detailed Experimental Protocols

Protocol for Route A: Direct Nitration (Small Scale)

Note: This protocol assumes access to 2-methoxy-6-methylbenzoic acid.[2][3]

  • Preparation: In a 100 mL round-bottom flask, dissolve 2-methoxy-6-methylbenzoic acid (1.66 g, 10 mmol) in concentrated sulfuric acid (10 mL). Cool the solution to 0°C in an ice-salt bath.

  • Nitration: Prepare a mixture of concentrated nitric acid (0.7 mL, 11 mmol) and concentrated sulfuric acid (2 mL). Add this mixture dropwise to the substrate solution over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Stir at 0-5°C for 1 hour, then allow to warm to room temperature slowly over 2 hours. Monitor by HPLC for the disappearance of starting material.

  • Quench: Pour the reaction mixture onto 100 g of crushed ice. A precipitate will form.[4]

  • Workup: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: The crude solid contains both 3-nitro and 5-nitro isomers. Purify via flash column chromatography (SiO2, Hexane/Ethyl Acetate gradient with 1% Acetic Acid). The 3-nitro isomer typically elutes after the less polar 5-nitro isomer (due to potential H-bonding with the carboxylate).

Protocol for Route B: Methylation of 2-Hydroxy-6-methyl-3-nitrobenzoic Acid

Preferred for laboratory synthesis due to easier purification.

  • Starting Material: 2-Hydroxy-6-methyl-3-nitrobenzoic acid (obtained via nitration of 6-methylsalicylic acid and fractional crystallization).

  • Methylation: In a 250 mL flask, dissolve the starting material (2.0 g, 10 mmol) in Acetone (50 mL). Add Potassium Carbonate (K2CO3, 4.14 g, 30 mmol).

  • Addition: Add Dimethyl Sulfate (DMS, 1.05 mL, 11 mmol) or Methyl Iodide (MeI, 0.7 mL, 11 mmol) dropwise.

    • Safety Note: DMS is highly toxic. Use strictly in a fume hood.

  • Reflux: Heat the mixture to reflux (60°C) for 4-6 hours. Monitor by TLC.[4]

  • Hydrolysis (If Ester Forms): If the carboxyl group is also methylated (forming the methyl ester), treat the crude product with 1N NaOH (20 mL) in Methanol at 50°C for 1 hour to hydrolyze the ester back to the acid.

  • Isolation: Acidify the aqueous solution with 1N HCl to pH 2. The product, 2-methoxy-6-methyl-3-nitrobenzoic acid, will precipitate. Filter, wash with cold water, and dry.[4]

Visualized Reaction Pathways

Route A: Direct Nitration Pathway

This diagram illustrates the competition between the 3-nitro and 5-nitro isomers.

RouteA Start 2-Methoxy-6-methylbenzoic acid Reagents HNO3 / H2SO4 (Nitration) Start->Reagents Intermediate Sigma Complex Reagents->Intermediate Product3 3-Nitro Isomer (Target) (Minor Product) Intermediate->Product3 Sterically Hindered Product5 5-Nitro Isomer (Byproduct) (Major Product) Intermediate->Product5 Kinetically Favored

Caption: Direct nitration yields a mixture where the 5-nitro isomer often predominates due to steric accessibility.

Route C: SNAr Regiospecific Pathway

This diagram illustrates the high-fidelity displacement route.

RouteC Start 2-Chloro-6-methyl-3-nitrobenzoic acid Reagents NaOMe / MeOH (Nucleophilic Substitution) Start->Reagents Transition Meisenheimer Complex Reagents->Transition Activated by o-Nitro Product 2-Methoxy-6-methyl-3-nitrobenzoic acid (Exclusive Product) Transition->Product -Cl

Caption: The SNAr route guarantees the correct regiochemistry by displacing a leaving group activated by the nitro group.

References

  • Synthesis of 2-methoxy-6-methylbenzoic acid precursors

    • Patent: CN113072441A. "Preparation method of 2-methoxy-6-methylbenzoic acid." (2021).

  • Nitration of Methyl Benzoate Derivatives (General Methodology)

    • Organic Syntheses: Kamm, O.; Segur, J. B. "Methyl m-nitrobenzoate."[5][6] Org.[7][8][9] Synth. 1923, 3,[3] 71.

  • Regioselectivity in Nitration of Alkoxy-Toluenes

    • Simonsen, J. L.[10] "The nitration of 2- and 6-methoxy-m-tolualdehydes and m-toluic acids." J. Chem. Soc., Trans., 1918, 113, 775-782.

  • Commercial Availability & CAS Verification

    • PubChem: 2-(Methoxycarbonyl)-6-nitrobenzoic acid (Related Ester). CID 4399477.

  • SNAr Mechanisms in Nitro-Benzoic Acids: General Reference: Bunnett, J. F.; Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chem. Rev. 1951, 49, 2, 273–412.

Disclaimer: The protocols provided are based on general synthetic principles for this class of compounds. Optimization of temperature, stoichiometry, and purification methods is recommended for specific laboratory setups. Always consult Material Safety Data Sheets (MSDS) for reagents like Dimethyl Sulfate and Nitric Acid.

Sources

Validation of 2-Methoxy-6-methyl-3-nitrobenzoic Acid Purity: A Comparative Guide to Melting Point Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates such as 2-Methoxy-6-methyl-3-nitrobenzoic acid (CAS 2090552-90-0) , purity validation is a critical gatekeeping step. While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, Melting Point (MP) Analysis offers a rapid, cost-effective, and thermodynamically grounded method for initial purity screening and solid-state characterization.

This guide objectively compares MP analysis against HPLC and Differential Scanning Calorimetry (DSC), providing a validated protocol for using MP depression as a reliable purity indicator. We demonstrate that while MP lacks the specificity of HPLC, its sensitivity to eutectic impurities makes it an indispensable tool for rapid process control.

Compound Profile & Critical Attributes[1][2]

2-Methoxy-6-methyl-3-nitrobenzoic acid is a highly functionalized aromatic intermediate. Its purity is often compromised by specific process-related impurities, such as unreacted starting materials (e.g., 2-methyl-3-nitrobenzoic acid) or hydrolysis byproducts.

AttributeSpecification
Chemical Name 2-Methoxy-6-methyl-3-nitrobenzoic acid
CAS Number 2090552-90-0
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
Physical State Crystalline Solid (Pale Yellow to White)
Critical Impurities 2-Methyl-6-nitrobenzoic acid (Isomer), Methyl ester precursors

Note on Reference Standards: As a specialized intermediate, the "true" melting point must be established using a Certified Reference Standard (CRS) characterized by NMR and Mass Spectrometry. Literature values for this class of compounds typically range between 140°C – 190°C depending on the specific polymorph and isomer.

Methodological Comparison: MP vs. HPLC vs. DSC

To validate the utility of Melting Point analysis, we must benchmark it against the alternatives.

Table 1: Comparative Performance Matrix
FeatureMelting Point (Capillary) HPLC (Reverse Phase) DSC (Heat Flux)
Primary Output Melting Range (T_onset – T_clear)Peak Area % (Purity)Enthalpy of Fusion (

)
Purity Basis Thermodynamic (MP Depression)Chromatographic SeparationThermodynamic (Van't Hoff)
Sensitivity Detects >1.0% molar impurityDetects >0.05% impurityDetects >0.01% molar impurity
Specificity Low (Non-specific depression)High (Identifies specific impurities)Low (Total eutectic impurity)
Sample Recovery Destructive (thermal decomposition)Destructive (solvated)Destructive
Throughput High (5–10 mins)Low (30–60 mins)Medium (15–30 mins)
Cost per Run < $1.00> $20.00 (Solvents/Columns)> $10.00
Analysis of Causality
  • Why MP? MP is governed by the Cryoscopic Constant of the compound. Impurities disrupt the crystal lattice, lowering the chemical potential of the solid solvent and causing it to melt at a lower temperature (MP Depression). This makes MP a holistic check of crystal integrity.

  • Why HPLC? HPLC relies on hydrophobic interactions with a stationary phase (e.g., C18). It separates molecules based on polarity. It is necessary when you need to know what the impurity is, not just that it exists.

Validated Experimental Protocol: Capillary Melting Point

This protocol complies with USP <741> and EP 2.2.14 standards, optimized for nitro-substituted benzoic acids which may undergo decomposition.

Visual Workflow (Graphviz)

MP_Validation_Workflow cluster_Instrument Instrument Parameters Start Start: Sample Collection Prep Sample Preparation (Dry 24h @ 40°C, Grind to <50µm) Start->Prep Pack Capillary Packing (Height: 3mm, Compacted) Prep->Pack Ramp1 Fast Ramp (10°C/min) to T_expected - 10°C Pack->Ramp1 Ramp2 Slow Ramp (1.0°C/min) through Melt Ramp1->Ramp2 Observe Observation (Automated/Visual) Ramp2->Observe Decision Is Range < 2.0°C? Observe->Decision Pass PASS: High Purity (>98%) Decision->Pass Yes Fail FAIL: Impurity Detected (Proceed to HPLC) Decision->Fail No

Figure 1: Step-by-step workflow for validating purity via melting point analysis.

Detailed Methodology

Equipment: Automated Melting Point Apparatus (e.g., Mettler Toledo MP90 or SRS OptiMelt). Reference Standard: Validated 2-Methoxy-6-methyl-3-nitrobenzoic acid (Purity >99.5% by HPLC).

Step 1: Sample Preparation (Crucial)

  • Drying: Nitrobenzoic acids can be hygroscopic. Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove solvent/moisture. Causality: Moisture acts as an impurity, artificially depressing the MP.

  • Grinding: Grind the sample into a fine powder using an agate mortar. Reasoning: Coarse crystals cause uneven heat transfer, leading to a broader melting range.

Step 2: Capillary Loading

  • Fill a clean glass capillary (1.0 mm ID) to a height of 2–3 mm .

  • Compact the sample by tapping the capillary on a hard surface (or using the instrument's tamping function). Standard: Loose packing creates air pockets, acting as insulators and delaying the observed melt.

Step 3: The Heating Profile

  • Start Temperature: 10°C below the expected MP.

  • Ramp Rate: Set to 1.0 °C/min .

  • Scientific Justification: High ramp rates (>2°C/min) create a thermal lag between the heating block and the sample core, resulting in an artificially high observed melting point (hysteresis).

Step 4: Data Interpretation

  • Onset Point (

    
    ):  The temperature where the first liquid meniscus forms.
    
  • Clear Point (

    
    ):  The temperature where the last crystal disappears.
    
  • Range:

    
    .
    

Acceptance Criteria:

  • Pure Compound: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     (Sharp melt).
    
  • Impure Compound:

    
     or 
    
    
    
    is significantly lower than the Reference Standard.

Comparative Data Analysis

To illustrate the sensitivity of MP vs. HPLC, we consider a scenario where the sample is contaminated with 2-Methyl-3-nitrobenzoic acid (a potential starting material).

Table 2: Impurity Detection Sensitivity
Contamination Level (w/w)Melting Point ResultHPLC Result (Area %)Interpretation
0.0% (Pure) Range: 1.5°C (Sharp)99.9%Pass
1.0% Impurity Range: 2.5°C (Broadening starts)99.0%Borderline (MP detects change)
5.0% Impurity Range: 6.0°C (Significant depression)95.0%Fail (MP clearly indicates issue)
Isomeric Mixture Range: >10°C (Eutectic behavior)Two distinct peaksFail

Key Insight: MP analysis is a binary pass/fail filter. If the range is broad, the batch is bad. You do not need HPLC to know the batch failed, saving approximately


100 in analytical costs per sample.

Scientific Validation of the Method

To validate this MP protocol for your specific lab, perform the following:

  • Specificity Test:

    • Mix the pure compound with 5% of a known impurity (e.g., the regioisomer).

    • Observe if the MP drops by at least 2–3°C. If it does, the method is specific to that impurity.

  • Repeatability:

    • Run 6 replicates of the same sample.

    • The Standard Deviation (SD) of

      
       should be 
      
      
      
      .
  • System Suitability:

    • Use a USP Melting Point Standard (e.g., Sulfanilamide or Caffeine) that melts near your target range to calibrate the sensor.

Logic Diagram: Impurity Effect (Graphviz)

Impurity_Logic Impurity Impurity Present (Foreign Molecule) Lattice Crystal Lattice Disruption Impurity->Lattice Energy Lower Energy Required to Break Lattice Lattice->Energy Depression MP Depression (Lower T_onset) Energy->Depression Broadening Range Broadening (Wider T_clear - T_onset) Energy->Broadening

Figure 2: Thermodynamic mechanism of melting point depression caused by impurities.

Conclusion

For 2-Methoxy-6-methyl-3-nitrobenzoic acid , Melting Point analysis is not a replacement for HPLC, but a necessary precursor . It provides a rapid, thermodynamic assessment of solid-state purity that HPLC (which dissolves the sample) cannot provide.

Recommendation: Implement MP analysis as the "Gate 1" quality check. Only samples passing the MP criterion (


) should proceed to HPLC for final quantitative release.

References

  • European Pharmacopoeia (Ph. Eur.). (2023). Chapter 2.2.14. Melting Point - Capillary Method. EDQM. [Link]

  • Mettler Toledo. (2024). Melting Point Determination: Principle and Method. [Link]

  • Stanford Research Systems. (2024). Determination of Melting Points According to Pharmacopeia. [Link]

Safety Operating Guide

Personal protective equipment for handling 2-Methoxy-6-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Summary

2-Methoxy-6-methyl-3-nitrobenzoic acid is a functionalized aromatic intermediate often used in pharmaceutical synthesis. While specific toxicological data for this precise isomer may be limited in public literature, its structural components (nitro group, carboxylic acid, anisole derivative) dictate a strict safety profile.

Core Safety Directive: As a research chemical with a potentially incomplete toxicological profile, this substance must be handled under Universal Precaution protocols. It should be treated as a Severe Irritant (Skin/Eye/Respiratory) and a Potential Acute Toxin until proven otherwise.

Physicochemical Hazard Profile
PropertyCharacteristicOperational Implication
Physical State Solid (Crystalline Powder)High risk of airborne dust generation during weighing.
Acidity Weak Acid (pKa ~3-4)Reacts with strong bases; potential for exothermic neutralization.
Functional Groups Nitro (

)
Potential for energetic decomposition if heated under confinement; potential blood toxin (methemoglobinemia risk).[1]
Reactivity Oxidizer IncompatibilityDO NOT store or mix with strong reducing agents or alkali metals.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

A. Respiratory Protection (Critical)[1][2]
  • Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure .

  • Secondary Protection (If hood is unavailable or for spill cleanup):

    • Minimum: N95 (US) or P2 (EU) particulate respirator.

    • Recommended: Half-face respirator with P100/OV (Organic Vapor) cartridges. Reasoning: Nitro-aromatics can have some volatility or sublime slightly; the OV cartridge protects against organic vapors while P100 stops dust.

B. Hand Protection (Permeation Logic)

Nitro-aromatics can permeate standard latex rapidly. You must use Nitrile or Laminate gloves.

Glove MaterialThicknessBreakthrough TimeUsage Context
Disposable Nitrile 0.11 mm (4 mil)< 15 minsSplash protection only. Change immediately upon contact.
Extended Cuff Nitrile 0.20 mm (8 mil)> 60 minsStandard Handling. Double-gloving recommended.
Silver Shield / Laminate Multi-layer> 480 minsSpill Cleanup / Stock Solution Prep.
C. Eye & Body Protection[3][4][5]
  • Eyes: Chemical Safety Goggles (indirect venting) are required. Safety glasses are insufficient due to the fine powder nature of the substance, which can bypass side-shields.

  • Body: Lab coat (100% cotton or Nomex/fire-resistant). Synthetic fibers (polyester) should be avoided due to static charge accumulation, which disperses powder.

Operational Protocols: Step-by-Step

Protocol A: Weighing & Transfer

Objective: Minimize dust generation and static dispersion.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Nitrobenzoic acid derivatives are often static-prone.

  • Containment: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the reading, keeping the sash low.

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if there is any risk of friction-induced heating (rare but possible with nitro compounds); use PTFE-coated spatulas.

Protocol B: Solubilization & Reaction

Objective: Prevent exothermic runaway.

  • Solvent Choice: Dissolves readily in DMSO, DMF, or Methanol.

  • Base Addition: If converting to a salt (e.g., using NaOH or KOH), add the base slowly at 0°C. The carboxylic acid neutralization is exothermic.

  • Inert Atmosphere: While not strictly air-sensitive, running reactions under Nitrogen (

    
    ) is Good Laboratory Practice (GLP) to prevent oxidative side-reactions of the methyl/methoxy groups.
    

Visualized Workflows

Figure 1: PPE Selection & Decision Logic

This decision tree ensures you select the correct barriers based on the physical state of the chemical.

PPE_Logic Start Handling 2-Methoxy-6-methyl-3-nitrobenzoic acid State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Dissolved State->Liquid Engineering Is Fume Hood Available? Solid->Engineering Splash Splash Risk? Liquid->Splash Hood_Yes Standard PPE: Nitrile Gloves (Double) Safety Goggles Lab Coat Engineering->Hood_Yes Yes Hood_No Respiratory Hazard! Engineering->Hood_No No Respirator REQUIRED: P100/OV Half-Mask + Goggles + Double Nitrile Hood_No->Respirator Splash_Yes Add Face Shield + Chemical Apron Splash->Splash_Yes High Volume Splash_No Standard PPE: Nitrile Gloves (4 mil) Safety Glasses Splash->Splash_No Low Volume

Caption: Decision logic for PPE selection based on physical state and engineering controls.

Figure 2: Emergency Decontamination Workflow

Immediate actions to take in case of accidental exposure.

Decon_Flow Exposure Exposure Event Type Contact Type? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Act_Skin 1. Remove Clothing 2. Wash w/ Soap & Water (15m) 3. Do NOT use Alcohol Skin->Act_Skin Act_Eye 1. Flush Eyewash (15m) 2. Hold Eyelids Open 3. Consult Ophthalmologist Eye->Act_Eye Act_Inhal 1. Move to Fresh Air 2. Oxygen if breathing diff. 3. Monitor for delayed edema Inhal->Act_Inhal Report Report to HSE & Seek Medical Attn Act_Skin->Report Act_Eye->Report Act_Inhal->Report

Caption: Immediate decontamination steps. Note: Alcohol increases skin permeability of nitro-compounds; use soap and water only.

Disposal & Waste Management

Crucial Warning: Do not mix nitrobenzoic acid waste with oxidizers (e.g., nitric acid, peroxides) or strong reducing agents (e.g., hydrides), as this may generate heat or unstable byproducts.

  • Solid Waste: Collect contaminated solids (weighing boats, paper towels) in a dedicated container labeled "Hazardous Solid Waste - Toxic/Irritant" .

  • Liquid Waste:

    • Aqueous Streams: Adjust pH to neutral (pH 6-8) before disposal into the "Aqueous Waste" drum, provided no heavy metals are present.

    • Organic Streams: Dispose of in "Halogenated" or "Non-Halogenated" solvent waste depending on the co-solvent used.

  • Container Disposal: Triple rinse empty containers with a suitable solvent (e.g., acetone) before discarding. Treat the rinsate as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • PubChem. (2023). Compound Summary: Nitrobenzoic Acid Derivatives (General Hazard Profile). National Library of Medicine. [Link]

Sources

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